(Nitromethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3439. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
nitromethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZLOWPYUQHHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074294 | |
| Record name | .alpha.-Nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622-42-4 | |
| Record name | Phenylnitromethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=622-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Nitromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Nitromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .alpha.-Nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 622-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Nitromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623BM52N8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (Nitromethyl)benzene: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for (Nitromethyl)benzene, also known as phenylnitromethane or α-nitrotoluene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Identification
This compound is an aromatic nitro compound with the chemical formula C₇H₇NO₂.[1][2] Its structure consists of a benzene ring attached to a nitromethyl group (-CH₂NO₂).
DOT Script for the Chemical Structure of this compound:
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Phenylnitromethane, α-Nitrotoluene, Benzene, (nitromethyl)- |
| CAS Number | 622-42-4 |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol [1][2] |
| InChI | InChI=1S/C7H7NO2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2 |
| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--[O-] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | Not available | |
| Boiling Point | 90-92 °C at 3 mmHg | [1] |
| Density | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| LogP | Not available |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound
| Spectrum Type | Peak Positions / Notes | Reference |
| ¹H NMR | Data not explicitly detailed in search results. | |
| ¹³C NMR | Data available in databases, specific shifts not detailed. | [2] |
| Infrared (IR) | Data not explicitly detailed in search results. | |
| Mass Spectrometry (MS) | Key fragments (m/z) available in databases. | [2] |
Reactivity and Synthesis
This compound's reactivity is influenced by both the aromatic ring and the nitromethyl group. The nitromethyl group is electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution compared to toluene.
A common synthetic route to this compound involves the reaction of a benzyl halide with a nitrite salt. Another reported method is the nitration of toluene, although this can lead to a mixture of isomers.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These are representative procedures based on available literature.
Synthesis of this compound from Benzyl Bromide
This protocol describes the synthesis of this compound via nucleophilic substitution of benzyl bromide with sodium nitrite.
DOT Script for the Synthesis and Purification Workflow:
Caption: Workflow for the synthesis and purification of this compound.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl bromide in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Nitrite: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise with vigorous stirring.
-
Reaction: Allow the reaction to proceed at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent like diethyl ether.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system.
Spectroscopic Analysis
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include a singlet for the benzylic protons (-CH₂) and multiplets for the aromatic protons.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Signals corresponding to the benzylic carbon and the aromatic carbons are expected.
5.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate IR cell.
-
Analysis: Record the IR spectrum. Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and the aromatic ring are expected.
5.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI).
-
Analysis: Record the mass spectrum to determine the molecular ion peak and the fragmentation pattern, which can be used for structural confirmation.
Biological Activity and Signaling Pathways
There is a significant lack of publicly available scientific literature specifically detailing the biological activities, mechanism of action, or involvement in signaling pathways of this compound. Studies on related compounds such as benzene and nitrobenzene have shown various toxicological effects, including hematotoxicity and potential carcinogenicity, which are often linked to their metabolic activation and interaction with cellular macromolecules. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental evidence. Further research is required to elucidate any potential biological effects of this compound.
Safety Information
This compound is classified as toxic if swallowed.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
α-Nitrotoluene synthesis and reaction mechanisms
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of α-Nitrotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis and reaction mechanisms related to nitrotoluenes. It begins by clarifying the critical nomenclature distinction between α-nitrotoluene (phenylnitromethane), where the nitro group is substituted on the methyl carbon, and the aromatic ring-nitrated isomers (ortho-, meta-, and para-nitrotoluene). The document details various synthetic routes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for key syntheses are provided, alongside mechanistic pathways illustrated with Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations. This guide is intended to serve as a valuable resource for professionals in chemical research and drug development.
Introduction and Nomenclature
The term "nitrotoluene" can refer to several isomers, and precise nomenclature is essential for clarity in synthesis and reaction design.
-
α-Nitrotoluene (Phenylnitromethane): In systematic IUPAC nomenclature, the 'alpha' (α) position refers to the carbon of the methyl group attached to the phenyl ring. Therefore, α-nitrotoluene is correctly named phenylnitromethane (C₆H₅CH₂NO₂). Its structure features the nitro group on the benzylic carbon.
-
Ring-Substituted Nitrotoluenes: When the nitro group is substituted on the aromatic ring, the isomers are designated by their position relative to the methyl group:
-
2-Nitrotoluene (ortho-nitrotoluene or o-nitrotoluene)
-
3-Nitrotoluene (meta-nitrotoluene or m-nitrotoluene)
-
4-Nitrotoluene (para-nitrotoluene or p-nitrotoluene)
-
This guide will cover the synthesis and reactions of both α-nitrotoluene (phenylnitromethane) and the more commonly synthesized ring-nitrated isomers.
Synthesis of α-Nitrotoluene (Phenylnitromethane)
The synthesis of phenylnitromethane involves placing a nitro group on the benzylic carbon. This cannot be achieved by the direct nitration of toluene. Instead, methods involving nucleophilic substitution or the construction from other functional groups are employed.
Method 1: Nucleophilic Substitution (Victor Meyer Reaction)
The Victor Meyer reaction involves the nucleophilic substitution of an alkyl halide with a nitrite salt.[1] For synthesizing phenylnitromethane, benzyl bromide is the typical starting material. The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack via the nitrogen or an oxygen atom, leading to a mixture of the desired nitroalkane (R-NO₂) and an alkyl nitrite ester (R-ONO).[2]
The choice of metal cation and solvent significantly influences the product ratio. Silver nitrite (AgNO₂) often favors the formation of the alkyl nitrite, whereas sodium nitrite (NaNO₂), particularly in a polar aprotic solvent like dimethylformamide (DMF), increases the yield of the nitroalkane.[2]
Method 2: From Benzyl Cyanide
A robust and high-yielding method reported in Organic Syntheses involves the construction of phenylnitromethane from benzyl cyanide.[3] This multi-step process begins with the reaction of benzyl cyanide and methyl nitrate in the presence of sodium ethoxide to form an intermediate salt, which is then hydrolyzed and acidified to yield the final product.
Quantitative Data Summary for α-Nitrotoluene Synthesis
| Method | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
| Victor Meyer Reaction | Benzyl Bromide | NaNO₂ | DMF | ~60% | [2] |
| From Benzyl Cyanide | Benzyl Cyanide | CH₃NO₃, NaOEt, NaOH, HCl | Ethanol, Ether | 75–82% (intermediate salt) | [3] |
Detailed Experimental Protocol: Synthesis from Benzyl Cyanide
This protocol is adapted from Organic Syntheses, Coll. Vol. 2, p.512 (1943).[3]
Step A: Sodium Phenyl-aci-nitroacetonitrile
-
In a 2-L round-bottomed flask fitted with a reflux condenser, add 400 mL of absolute ethanol.
-
Add 46 g (2 gram atoms) of freshly cut metallic sodium through the condenser. Heat the flask in an oil bath until only a small amount of sodium remains.
-
Cool the mixture to 0°C. A solid cake of sodium ethoxide will form.
-
Prepare an ice-cold mixture of 234 g (2 moles) of freshly distilled benzyl cyanide and 216 g (2.8 moles) of methyl nitrate.
-
Add the benzyl cyanide/methyl nitrate mixture to the sodium ethoxide slurry with constant shaking, maintaining the temperature between 4–8°C. This addition takes approximately one hour.
-
Allow the mixture to stand at 4–8°C for one hour with intermittent shaking, then place in a freezing mixture for 24 hours.
-
Filter the precipitated sodium salt via suction, wash thoroughly with dry ether, and air dry. The yield of the crude sodium salt is 275–300 g (75–82%).
Step B: Phenylnitromethane
-
In a 4-L beaker, dissolve 300 g of sodium hydroxide in 1.2 L of water and bring to a boil.
-
Over one hour, add the crude sodium salt from Step A in small portions to the boiling alkali solution.
-
Continue boiling until the evolution of ammonia ceases (approx. 3 hours), adding hot water as needed to maintain the volume.
-
Cool the reaction mixture in an ice-salt bath with vigorous mechanical stirring.
-
Once the temperature is below 30°C, add 500 g of ice. Acidify the mixture by slowly adding concentrated hydrochloric acid (approx. 800-850 mL), keeping the temperature between 0–10°C.
-
Allow the mixture to stand overnight. Extract the product with one 500-mL portion of ether, followed by two 250-mL portions.
-
Wash the combined ether extracts with ice-cold saturated sodium bicarbonate solution, then with ice water.
-
Dry the ether solution over anhydrous sodium sulfate for 24 hours.
-
Remove the ether under reduced pressure. Distill the residual oil at 3 mm Hg. The product, phenylnitromethane, is a light yellow oil boiling at 90–92°C / 3 mm Hg.
Synthesis of Ring-Nitrated Toluenes (o-, m-, p-Nitrotoluene)
The most common method for synthesizing ring-substituted nitrotoluenes is through the electrophilic aromatic substitution of toluene using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds in three main steps:
-
Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[4][5]
-
Nucleophilic Attack: The electron-rich π-system of the toluene ring attacks the nitronium ion. The methyl group is an activating, ortho, para-directing group, leading to the preferential formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[4][5]
-
Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrotoluene product.[5]
Quantitative Data: Isomer Distribution
The ratio of ortho-, meta-, and para-nitrotoluene isomers depends on the reaction conditions, particularly the temperature and the composition of the nitrating agent.[6]
| Nitrating Agent | Temperature (°C) | o-Nitrotoluene (%) | m-Nitrotoluene (%) | p-Nitrotoluene (%) | Reference |
| HNO₃ / H₂SO₄ | 25 - 40 | 45 - 62 | 2 - 5 | 33 - 50 | [6] |
| HNO₃ / H₂SO₄ | 30 | ~65 | ~5 | ~30 | [7] |
| HNO₃ / H₂SO₄ / H₂O | 40 - 50 | 60 | 4 | 36 | [3] |
Detailed Experimental Protocol: Mononitration of Toluene
This protocol describes a typical laboratory-scale synthesis of mononitrotoluenes.[4][8][9]
Caution: This reaction is highly exothermic and involves concentrated, corrosive acids. It must be performed in a fume hood with appropriate personal protective equipment. Temperatures must be carefully controlled to prevent runaway reactions and the formation of dinitrotoluene.[9][10]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid with constant swirling. Cool this "mixed acid" to below 5°C.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 9.21 g (10.6 mL) of toluene. Cool the flask in an ice-salt bath to -10°C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred toluene. Carefully monitor the temperature and control the addition rate to keep the internal temperature below 5°C. The addition typically takes 1.5-2 hours.[8]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for an additional 2-3 hours.
-
Workup: Pour the reaction mixture onto 250 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the product with cyclohexane (1 x 40 mL, then 2 x 10 mL).
-
Washing: Combine the organic layers and wash sequentially with 10 mL of water, 10 mL of saturated aqueous NaHCO₃ solution (vent frequently), and finally 10 mL of water.[4][8]
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product is an oily residue containing a mixture of isomers.
Industrial Workflow: Isomer Separation
The separation of nitrotoluene isomers is crucial for their use as chemical intermediates. This is typically achieved through a combination of distillation and crystallization, exploiting the differences in their physical properties.
Key Reactions of α-Nitrotoluene (Phenylnitromethane)
As a nitroalkane with acidic α-protons, phenylnitromethane participates in several important C-C bond-forming reactions.
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[8][11] Phenylnitromethane readily undergoes this reaction. The reaction is reversible and is a cornerstone of organic synthesis due to the versatility of the nitro group, which can be reduced to an amine or eliminated to form a nitroalkene.[8]
Mechanism:
-
Deprotonation: A base removes an acidic α-proton from phenylnitromethane to form a resonance-stabilized nitronate anion.
-
Nucleophilic Addition: The carbon-centered nucleophile of the nitronate attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde).
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (or a proton source in the workup) to yield the final β-nitro alcohol product.
Detailed Experimental Protocol: Henry Reaction
This is a general protocol for the Henry reaction between an aromatic aldehyde and a nitroalkane.[6][12]
-
Setup: Combine m-nitrobenzaldehyde (1.0 equivalent) and nitropropane (1.2 equivalents) in a round-bottom flask containing anhydrous ethanol. Stir until all solids dissolve.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: While stirring vigorously, add a catalytic amount of a base, such as ethylenediamine (0.1 equivalents), dropwise via syringe.
-
Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to warm slowly to room temperature and continue stirring for 12-24 hours. Monitor progress by TLC.
-
Isolation: Upon completion, remove the ethanol under reduced pressure. Dissolve the residue in dichloromethane.
-
Workup: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the pure β-nitro alcohol.
Conclusion
This guide has delineated the synthesis and reaction mechanisms for both α-nitrotoluene (phenylnitromethane) and the isomers of ring-nitrated toluene. For α-nitrotoluene, nucleophilic substitution and multi-step syntheses from precursors like benzyl cyanide are effective. For ring-nitrated toluenes, electrophilic aromatic substitution remains the dominant industrial and laboratory method, with product distribution being controllable via reaction conditions. The reactivity of α-nitrotoluene, particularly in the Henry reaction, highlights its utility as a valuable synthetic intermediate. The provided protocols, data, and mechanistic diagrams offer a robust framework for researchers engaged in the synthesis and application of these important chemical compounds.
References
- 1. scribd.com [scribd.com]
- 2. organic chemistry - The reaction of Alkyl Halides with sodium nitrite in DMF - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Reactions of Substituted Phenylnitromethane Carbanions with Aromatic Nitro Compounds in Methanol: Carbanion Reactivity, Kinetic, and Equilibrium Studies | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Henry reaction with benzaldehyde & nitromethane [buchler-gmbh.com]
- 10. connectsci.au [connectsci.au]
- 11. scirp.org [scirp.org]
- 12. benchchem.com [benchchem.com]
Spectroscopic Profile of Phenylnitromethane: A Technical Guide
Introduction: Phenylnitromethane (C₆H₅CH₂NO₂), a valuable reagent and intermediate in organic synthesis, possesses a unique molecular architecture combining an aromatic phenyl ring and a nitromethyl group. This guide provides an in-depth analysis of its spectroscopic characteristics, crucial for its identification, purity assessment, and structural elucidation in research and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for phenylnitromethane, supported by detailed experimental protocols and visual representations of analytical workflows and molecular fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenylnitromethane, both ¹H and ¹³C NMR provide distinct signals corresponding to the aromatic and aliphatic protons and carbons.
¹H NMR Spectroscopy
The proton NMR spectrum of phenylnitromethane is expected to show two main sets of signals: one for the aromatic protons of the phenyl group and another for the methylene (CH₂) protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for Phenylnitromethane
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | C₆H₅- |
| ~ 5.40 | Singlet | 2H | -CH₂NO₂ |
Note: Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the phenylnitromethane molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for Phenylnitromethane
| Chemical Shift (δ) ppm | Assignment |
| ~ 130 | C (quaternary, ipso) |
| ~ 129 | CH (aromatic) |
| ~ 128 | CH (aromatic) |
| ~ 127 | CH (aromatic) |
| ~ 79 | -CH₂NO₂ |
Note: Predicted values are based on data from analogous compounds such as para-ethyl-phenyl-nitromethane and general ¹³C NMR chemical shift correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of phenylnitromethane is dominated by the strong absorptions of the nitro group, along with bands corresponding to the aromatic ring and C-H bonds.
Table 3: Characteristic IR Absorption Bands for Phenylnitromethane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Weak-Medium | Aliphatic C-H stretch |
| ~ 1550 | Strong | Asymmetric NO₂ stretch |
| ~ 1380 | Strong | Symmetric NO₂ stretch |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~ 750, 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electron Ionization (EI) is a common technique used for this purpose.
Table 4: Predicted Mass Spectrometry Fragmentation Data for Phenylnitromethane (EI-MS)
| m/z | Proposed Fragment Ion |
| 137 | [C₇H₇NO₂]⁺ (Molecular Ion, M⁺) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 65 | [C₅H₅]⁺ |
| 51 | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for phenylnitromethane.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of phenylnitromethane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-160 ppm).
-
Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals.
-
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
Place a small drop of neat phenylnitromethane liquid onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top to create a thin liquid film between the plates.
-
Ensure there are no air bubbles in the film.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared salt plates in the sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (EI-MS)
Sample Introduction:
-
Direct infusion or via a Gas Chromatography (GC) interface. For GC-MS, a dilute solution of phenylnitromethane in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
-
Typical EI Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).
-
Visualizations
Spectroscopic Analysis Workflow
(Nitromethyl)benzene (CAS 622-42-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Nitromethyl)benzene, also known as phenylnitromethane or α-nitrotoluene, with the CAS number 622-42-4, is an aromatic nitro compound. Its chemical structure consists of a benzene ring substituted with a nitromethyl group. This guide provides a detailed overview of the available experimental data for this compound, including its physicochemical properties, spectral data, and a known synthesis protocol. While information on its direct biological activity and involvement in signaling pathways is limited in publicly accessible literature, this document aims to be a comprehensive resource for researchers.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂ | PubChem[2] |
| Molecular Weight | 137.14 g/mol | PubChem[2] |
| Melting Point | 80.7 °C (solvent: ethanol) | ChemicalBook[3][4] |
| Boiling Point | 251.96 °C (rough estimate) | ChemicalBook[3] |
| Density | 1.1596 g/cm³ | LookChem[3] |
| Refractive Index | 1.5323 (estimate) | LookChem[3] |
| pKa | 6.93 ± 0.10 (Predicted) | LookChem[3] |
| Kovats Retention Index (Standard non-polar) | 1152 | PubChem[2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Spectral data is available, which can be used to confirm the proton environments in the molecule.[5]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton.[2] A reference to a ¹³C NMR spectrum can be found in the Journal of Organic Chemistry, 41, 3197 (1976).[2]
Mass Spectrometry (MS)
-
GC-MS: Gas Chromatography-Mass Spectrometry data is available from the NIST Mass Spectrometry Data Center, which can be used for identification and quantification.[2]
Infrared (IR) Spectroscopy
-
IR: Infrared spectroscopy data can provide information about the functional groups present in the molecule.[5]
Experimental Protocols
Synthesis of this compound (Phenylnitromethane)
A detailed, peer-reviewed procedure for the synthesis of phenylnitromethane is available in Organic Syntheses.[6] The synthesis is a two-step process starting from benzyl cyanide.
Step 1: Preparation of Sodium Phenyl-aci-nitroacetonitrile
-
In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 46 g of freshly cut metallic sodium in 400 cc of absolute ethyl alcohol by heating in an oil bath.
-
After the sodium has reacted, add 100 cc of absolute alcohol and cool the mixture to 0°C.
-
Add another 100 cc of cold absolute alcohol.
-
Replace the condenser with a separatory funnel and a calcium chloride tube.
-
Add a cold mixture of 234 g of freshly distilled benzyl cyanide and 216 g of methyl nitrate at a rate that maintains the temperature between 4°C and 8°C.
-
After the addition, continue shaking the mixture at 4-8°C for one hour.
-
Place the flask in a freezing mixture for 24 hours to allow the sodium salt to precipitate.
-
Filter the precipitate, wash with dry ether, and air dry.
-
Concentrate the mother liquor to obtain successive crops of the sodium salt. The total crude yield is 275-300 g.
Step 2: Conversion to Phenylnitromethane
-
In a 4-liter beaker, dissolve 300 g of sodium hydroxide in 1.2 liters of water and bring the solution to a boil.
-
Over one hour, add the crude sodium salt of phenylnitroacetonitrile (275-300 g) in small portions to the boiling alkali.
-
Continue boiling until the evolution of ammonia ceases (approximately three hours), adding hot water as needed to maintain the volume.
-
Cool the reaction mixture in an ice-salt bath and slowly add 600 cc of 20% sulfuric acid with stirring, keeping the temperature below 10°C.
-
Extract the resulting oil with two 200-cc portions of ether.
-
Wash the combined ether extracts with ice water containing a drop of hydrochloric acid, and then with plain ice water.
-
Dry the ether solution over anhydrous sodium sulfate and let it stand for three to four days to complete the isomerization of the aci-form.
-
Filter the solution and remove the ether under reduced pressure at 15-20°C.
-
Distill the residual oil at 3 mm pressure to obtain phenylnitromethane as a light yellow oil (b.p. 90-92°C/3 mm). The yield is 153–163 g.
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific experimental data in the public domain detailing the biological activity of this compound or its direct involvement in cellular signaling pathways. Toxicological data is available for the related compounds nitrobenzene and nitromethane, but it is important to note that these are distinct chemical entities and their toxicological profiles may not be directly applicable to this compound.
For instance, nitrobenzene is known to cause methemoglobinemia, and its metabolism involves reduction to aminophenols and oxidation to nitrophenols.[7] Nitromethane has been studied for its carcinogenicity in animal models.[8]
The Henry (nitro-aldol) reaction, a fundamental carbon-carbon bond-forming reaction, involves nitroalkanes and is crucial in organic synthesis.[9] this compound can participate in such reactions.
Given the presence of the nitro group and the aromatic ring, potential areas for future investigation into the biological activity of this compound could include antimicrobial and anticancer properties, as have been observed for some halogenated β-nitrostyrenes, which share some structural similarities.
Potential for Investigation: A General Signaling Pathway Example
Should this compound be investigated for anticancer properties, a common pathway to examine would be the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in cancer. A simplified representation of this pathway is provided below as a conceptual starting point for future research.
Caption: Simplified overview of the NF-κB signaling pathway.
Safety and Handling
This compound is classified as toxic if swallowed.[1][10] Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this chemical.[10][11] Work should be conducted in a well-ventilated area.[11] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a consolidated source of experimental data for this compound (CAS 622-42-4). While comprehensive physicochemical and spectral data are available, along with a detailed synthesis protocol, further research is needed to elucidate its biological activities and potential interactions with cellular signaling pathways. The information presented here serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C7H7NO2 | CID 69321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1190410C - Method for preparing 1-nitro-ethyl-nitrobenzene compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. services.beyondlabz.com [services.beyondlabz.com]
- 7. sc.edu [sc.edu]
- 8. Nitromethane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
The Advent of α-Nitrotoluene: A Chronicle of Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
α-Nitrotoluene, chemically known as phenylnitromethane, is a nitroalkane compound that has played a significant role in the historical development of organic chemistry. Its discovery and the elucidation of its reactivity have contributed to our fundamental understanding of reaction mechanisms and the chemical behavior of nitro compounds. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies of α-nitrotoluene, tailored for professionals in the fields of chemical research and drug development.
Historical Context and Discovery
The history of α-nitrotoluene is intrinsically linked to the broader exploration of nitro compounds in the 19th century. While aromatic nitration to form compounds like nitrobenzene was established earlier, the synthesis of aliphatic and side-chain nitro compounds presented a greater challenge.
The first synthesis of α-nitrotoluene is credited to the Russian chemist Mikhail Ivanovich Konovalov in 1893 . Konovalov's pioneering work involved the direct nitration of toluene using dilute nitric acid in a sealed tube at elevated temperatures. This method, although low-yielding, was a landmark achievement, demonstrating the possibility of introducing a nitro group onto a benzylic carbon.
Shortly after its discovery, the unique chemical nature of α-nitrotoluene, particularly its ability to exist in tautomeric forms—the neutral nitro form and the acidic aci-nitro form (nitronic acid)—attracted the attention of prominent chemists of the era. Arthur Hantzsch and his student O. Schultze, in the late 19th century, conducted extensive studies on the isomerism of nitro compounds and were instrumental in characterizing the aci-form of phenylnitromethane. This work was crucial in understanding the reactivity of α-nitrotoluene, particularly its ability to form salts and act as a nucleophile.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of α-nitrotoluene are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | |
| Molecular Weight | 137.14 g/mol | |
| CAS Number | 622-42-4 | |
| Appearance | Light yellow oil | [1] |
| Boiling Point | 90-92 °C at 3 mmHg | [1] |
| 92-94 °C at 4 mmHg | [1] | |
| Density | 1.160 g/cm³ at 20 °C | |
| pKa | ~7.9 (for the C-H bond adjacent to the nitro group) | |
| Solubility | Insoluble in water; soluble in most organic solvents. | |
| ¹H NMR (CDCl₃) | δ ~5.4 (s, 2H, CH₂), δ ~7.4 (m, 5H, Ar-H) | |
| ¹³C NMR (CDCl₃) | δ ~79 (CH₂), δ ~128-135 (Ar-C) | |
| IR (neat) | ~1550 cm⁻¹ (asymmetric NO₂ stretch), ~1370 cm⁻¹ (symmetric NO₂ stretch) |
Key Synthetic Methodologies
Several methods for the synthesis of α-nitrotoluene have been developed since its discovery. The following sections detail the most historically significant and synthetically useful approaches.
Victor Meyer Synthesis (Reaction of Benzyl Halides with Silver Nitrite)
The reaction of alkyl halides with silver nitrite to produce nitroalkanes was first reported by Victor Meyer in 1872. While not the first synthesis of α-nitrotoluene itself, this method became a general and more practical approach for the preparation of primary nitroalkanes. The reaction proceeds via a nucleophilic substitution, where the ambident nitrite ion can attack through either the nitrogen or an oxygen atom. The use of silver nitrite favors the formation of the C-N bond, leading to the desired nitroalkane.[2]
Experimental Protocol: Victor Meyer Synthesis of α-Nitrotoluene
-
Reactants: Benzyl bromide (1 equivalent), Silver nitrite (AgNO₂) (1.5 equivalents), Diethyl ether (anhydrous).
-
Procedure:
-
A solution of benzyl bromide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Finely powdered silver nitrite is added to the solution.
-
The mixture is stirred vigorously and heated to a gentle reflux. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting benzyl bromide.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated silver bromide is removed by filtration.
-
The ethereal solution is washed with a dilute solution of sodium bicarbonate and then with water to remove any remaining acidic impurities and silver salts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude α-nitrotoluene is then purified by vacuum distillation.
-
-
Yield: Moderate to good, typically in the range of 40-60%. The formation of benzyl nitrite as a byproduct can lower the yield of the desired product.
Synthesis from Benzyl Cyanide (Organic Syntheses Procedure)
A reliable and scalable method for the preparation of α-nitrotoluene was published in Organic Syntheses. This two-step procedure involves the condensation of benzyl cyanide with methyl nitrate to form the sodium salt of phenyl-aci-nitroacetonitrile, followed by hydrolysis and decarboxylation to yield α-nitrotoluene.[1]
Experimental Protocol: Synthesis from Benzyl Cyanide
-
Step 1: Preparation of Sodium Phenyl-aci-nitroacetonitrile
-
Reactants: Benzyl cyanide (1 equivalent), Sodium metal (1 equivalent), Absolute ethanol, Methyl nitrate (1.4 equivalents).
-
Procedure:
-
Sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
The solution is cooled, and a mixture of benzyl cyanide and methyl nitrate is added dropwise while maintaining a low temperature (4-8 °C).[1]
-
The resulting sodium salt of phenyl-aci-nitroacetonitrile precipitates and is collected by filtration.[1]
-
-
Yield: 75-82% for the crude sodium salt.[1]
-
-
Step 2: Hydrolysis to α-Nitrotoluene
-
Reactants: Sodium phenyl-aci-nitroacetonitrile, Sodium hydroxide solution, Hydrochloric acid.
-
Procedure:
-
The crude sodium salt is added to a boiling solution of sodium hydroxide.[1]
-
The mixture is refluxed until the evolution of ammonia ceases.
-
The solution is cooled and acidified with hydrochloric acid at a low temperature (0-10 °C).[1]
-
The liberated α-nitrotoluene is extracted with diethyl ether.
-
The ethereal solution is washed, dried, and the solvent is removed.
-
The final product is purified by vacuum distillation.
-
-
Yield: 50-55% based on the starting benzyl cyanide.[1]
-
Konovalov's Direct Nitration of Toluene
The original method for the synthesis of α-nitrotoluene, developed by M. I. Konovalov, involves the direct nitration of toluene at the benzylic position. This reaction is carried out under harsh conditions and generally gives low yields, with the formation of ring-nitrated byproducts (o- and p-nitrotoluene).
Experimental Protocol: Konovalov's Nitration
-
Reactants: Toluene, Dilute Nitric Acid (e.g., 10-20%).
-
Procedure:
-
Toluene and dilute nitric acid are placed in a thick-walled sealed glass tube.
-
The tube is heated to a high temperature (typically above 100 °C) for an extended period.
-
After cooling, the tube is carefully opened to release any built-up pressure.
-
The organic layer is separated, washed with water and a dilute base to remove acidic byproducts.
-
The crude product is then subjected to fractional distillation to separate α-nitrotoluene from unreacted toluene and ring-nitrated isomers.
-
-
Yield: Generally low, often below 20%.
Comparison of Synthetic Methods
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Victor Meyer Synthesis | Benzyl halide, Silver nitrite | 40-60% | General method for primary nitroalkanes; milder conditions than direct nitration. | Use of expensive silver salts; formation of alkyl nitrite byproduct. |
| Synthesis from Benzyl Cyanide | Benzyl cyanide, Methyl nitrate, NaOH | 50-55% | Good scalability; reliable and well-documented procedure. | Two-step process; use of sodium metal and methyl nitrate requires careful handling.[1] |
| Konovalov's Nitration | Toluene, Dilute Nitric Acid | < 20% | Historically significant as the first synthesis. | Low yield; harsh reaction conditions (sealed tube, high temperature); formation of multiple byproducts. |
Key Reactions and Signaling Pathways
The reactivity of α-nitrotoluene is dominated by the acidity of the benzylic protons, which allows for the formation of a resonance-stabilized nitronate anion. This anion is a key intermediate in several important carbon-carbon bond-forming reactions and other transformations.
The Henry (Nitroaldol) Reaction
The Henry reaction, discovered by Louis Henry in 1895, is the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3] α-Nitrotoluene can act as the nucleophile in this reaction, adding to carbonyl compounds to form β-nitro alcohols.
The Michael Addition
The nitronate anion derived from α-nitrotoluene can also participate in Michael additions, which involve the conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their nitro analogues.
The Nef Reaction
The Nef reaction, first reported by John Ulric Nef in 1894, is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane salt (a nitronate) to an aldehyde or ketone, respectively.[4][5] The sodium salt of α-nitrotoluene, upon treatment with strong acid, can be converted to benzaldehyde.
Conclusion
The discovery and subsequent study of α-nitrotoluene have been pivotal in the development of organic chemistry. From Konovalov's initial challenging synthesis to more refined methods like the Victor Meyer reaction and the procedure detailed in Organic Syntheses, the preparation of this compound has evolved significantly. The unique reactivity of α-nitrotoluene, stemming from its acidic benzylic protons and the versatile nitro group, has made it a valuable synthon in a variety of important organic transformations, including the Henry, Michael, and Nef reactions. For contemporary researchers in drug development and organic synthesis, a thorough understanding of the history, synthesis, and reactivity of α-nitrotoluene provides a strong foundation for the design of novel synthetic routes and the development of new chemical entities.
References
The Benzylic Position of Phenylnitromethane: A Hub of Reactivity for Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzylic position of phenylnitromethane, the carbon atom bearing both a phenyl and a nitro group, is a focal point of significant reactivity, making it a valuable synthon in organic chemistry. The unique electronic interplay between the electron-withdrawing nitro group and the resonance-stabilizing phenyl ring imparts a high degree of acidity to the benzylic protons and facilitates a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity at this position, detailing key reactions, experimental protocols, and applications in drug development.
Acidity and Deprotonation
The benzylic protons of phenylnitromethane are significantly acidic due to the inductive effect of the nitro group and the resonance stabilization of the resulting carbanion (a nitronate). The negative charge on the benzylic carbon is delocalized onto the oxygen atoms of the nitro group and throughout the pi-system of the phenyl ring.
Table 1: Quantitative Data on the Deprotonation of Phenylnitromethane
| Parameter | Value | Conditions | Reference |
| Rate of deprotonation by OH⁻ | Varies with solvent composition | Aqueous DMSO and aqueous methanol | [3] |
Experimental Protocol: Deprotonation of Phenylnitromethane
A general procedure for the deprotonation of a nitroalkane to form a nitronate salt, a necessary first step for many subsequent reactions, is as follows:
Materials:
-
Phenylnitromethane
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, or a non-nucleophilic organic base like DBU)
-
Anhydrous solvent (e.g., ethanol, THF, or DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the base in the chosen anhydrous solvent under an inert atmosphere.
-
Cool the solution to a suitable temperature (often 0 °C or below) to control the reaction exotherm.
-
Slowly add a solution of phenylnitromethane in the same anhydrous solvent to the base solution with vigorous stirring.
-
The formation of the nitronate salt is often indicated by a color change.
-
The resulting nitronate solution can be used directly in subsequent reactions.
Key Reactions at the Benzylic Position
The deprotonated form of phenylnitromethane, the phenylnitronate anion, is a potent nucleophile that readily participates in a variety of carbon-carbon bond-forming reactions.
The Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[4] This reaction is a powerful tool for the construction of complex molecules and is particularly valuable in the synthesis of pharmaceuticals.[4]
Table 2: Representative Yields for the Henry Reaction with Aromatic Aldehydes
| Aldehyde | Catalyst/Base | Solvent | Yield (%) | Reference |
| Benzaldehyde | KOH/PsTBAC | Aqueous | 64-94 | [5] |
| Various Aromatic Aldehydes | Ni(II) and Zn(II) complexes | Not specified | 58-93 | [6] |
Experimental Protocol: Henry Reaction of Phenylnitromethane with Benzaldehyde
This protocol is adapted from general procedures for the Henry reaction between aromatic aldehydes and nitroalkanes.[5][7]
Materials:
-
Phenylnitromethane
-
Benzaldehyde
-
Potassium hydroxide (KOH)
-
Polystyrene-supported tributylammonium chloride (PsTBAC) (optional, as a phase-transfer catalyst)
-
Water and an organic solvent (e.g., dichloromethane) for extraction
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and phenylnitromethane (1-1.2 equivalents) in a suitable solvent if necessary (for solid aldehydes, THF can be used).[5]
-
Add an aqueous solution of KOH. If using a phase-transfer catalyst, add PsTBAC.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute acid (e.g., HCl) until the solution is neutral.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting β-nitro alcohol by column chromatography or recrystallization.
The Michael Addition
The phenylnitronate anion can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds, esters, and nitriles.[3] This 1,4-addition is a thermodynamically controlled process that forms a new carbon-carbon bond at the β-position of the Michael acceptor.
Table 3: Yields for Michael Addition of Nitroalkanes to α,β-Unsaturated Esters
| Nitroalkane | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Reference |
| Nitromethane | Methyl acrylate | DBU | Not specified | ~69 (mono-adduct) | [8] |
| Nitroalkanes | Various | NaOH/Phase Transfer Catalyst | Water-Dichloromethane | Varies | [3] |
Experimental Protocol: Michael Addition of Phenylnitromethane to Methyl Acrylate
This protocol is based on general procedures for the Michael addition of nitroalkanes.[3][8]
Materials:
-
Phenylnitromethane
-
Methyl acrylate
-
A suitable base (e.g., sodium hydroxide, DBU)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride) for biphasic systems
-
Solvent (e.g., water-dichloromethane biphasic system or an organic solvent like THF)
Procedure:
-
Prepare a solution of the base in the chosen solvent system.
-
Add phenylnitromethane to form the nitronate anion.
-
Slowly add methyl acrylate to the solution of the nitronate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid.
-
If a biphasic system is used, separate the organic layer. If a single organic solvent is used, perform an aqueous workup.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Oxidation and Reduction of the Benzylic Position
The benzylic carbon of phenylnitromethane can be oxidized to a carbonyl group or reduced to an amino group, providing access to valuable synthetic intermediates.
Oxidation to Benzaldehyde
The oxidation of the benzylic position of phenylnitromethane can, in principle, yield benzaldehyde. While specific protocols for the direct oxidation of phenylnitromethane are not prevalent in the provided search results, analogous oxidations of primary benzylic alcohols to aldehydes are well-established using reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).[9][10] These reagents are known for their mild conditions, which can be advantageous for substrates with sensitive functional groups.[9]
Experimental Protocol: Oxidation of a Primary Benzylic Alcohol to an Aldehyde using PCC (Analogous)
This protocol for the oxidation of benzyl alcohol to benzaldehyde serves as a model for the potential oxidation of a precursor to phenylnitromethane or a derivative.[10]
Materials:
-
Benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel or Celite
Procedure:
-
Suspend PCC in anhydrous DCM in a round-bottom flask. Adding an adsorbent like silica gel or Celite can prevent the formation of a tar-like residue.[9]
-
Add a solution of benzyl alcohol in anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a dilute sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield benzaldehyde.
Reduction to Benzylamine
The nitro group in phenylnitromethane can be reduced to a primary amine, and the benzylic position can be hydrogenated to a methylene group, ultimately yielding benzylamine. Catalytic hydrogenation is a common and efficient method for this transformation.[11]
Table 4: Conditions for the Catalytic Hydrogenation of Benzonitrile to Benzylamine (Analogous)
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
| Skeleton Nickel | Ethanol | 50-80 | 4.0-6.0 | >98 | [11] |
Experimental Protocol: Catalytic Hydrogenation of Benzonitrile to Benzylamine (Analogous)
This protocol for the reduction of benzonitrile provides a framework for the reduction of phenylnitromethane.[11]
Materials:
-
Benzonitrile
-
Skeleton Nickel catalyst (Raney Nickel)
-
Ethanol
-
Hydrogen gas source
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with benzonitrile, ethanol as the solvent, and the skeleton nickel catalyst.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-6 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 50-80 °C) with stirring.
-
Maintain the reaction conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.
-
After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to obtain benzylamine. Further purification can be achieved by distillation.
Applications in Drug Development
The versatile reactivity of the benzylic position in phenylnitromethane and related structures makes it a valuable scaffold in the synthesis of pharmaceuticals. The ability to form new carbon-carbon bonds and to be converted into other functional groups allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).
While direct, large-scale applications of phenylnitromethane in the synthesis of blockbuster drugs are not prominently featured in the provided search results, the reaction types it undergoes are fundamental in medicinal chemistry. For instance, the Henry reaction is a key step in the synthesis of various pharmaceuticals, including the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir.[4]
Furthermore, compounds with benzylic and nitro functionalities are precursors in the synthesis of drugs targeting the central nervous system (CNS).[12][13][14][15] The ability to introduce diverse substituents through the reactions described above is crucial for tuning the pharmacological properties of drug candidates.
Conclusion
The benzylic position in phenylnitromethane is a highly activated and versatile functional handle in organic synthesis. The acidity of the benzylic protons and the nucleophilicity of the corresponding nitronate anion enable a wide range of carbon-carbon bond-forming reactions, including the Henry and Michael reactions. Furthermore, the benzylic carbon and the nitro group can be readily transformed through oxidation and reduction, respectively, providing access to a variety of important synthetic intermediates. These characteristics underscore the significance of phenylnitromethane and related structures as valuable building blocks in the design and synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. The detailed protocols and quantitative data summarized in this guide are intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chem.indiana.edu [chem.indiana.edu]
- 3. sctunisie.org [sctunisie.org]
- 4. Henry reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. silicycle.com [silicycle.com]
- 9. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents [patents.google.com]
- 12. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and CNS Activity of Phenytoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Effects of the Nitro Group in (Nitromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic effects of the nitro group when attached to a benzene ring via a methylene spacer, as in (nitromethyl)benzene. Understanding these effects is crucial for predicting reactivity, designing novel molecular structures, and developing structure-activity relationships (SAR) in drug discovery.
Core Concepts: Inductive and Resonance Effects
The electronic influence of a substituent on a benzene ring is primarily understood through two fundamental concepts: the inductive effect (I) and the resonance effect (R or M).
-
Inductive Effect (I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. The nitro group (-NO₂) is strongly electronegative, giving it a powerful electron-withdrawing inductive effect (-I). In this compound, the C-N bond is polarized towards the nitrogen, and this effect is transmitted through the sigma bonds of the molecule. The intervening methylene group (-CH₂-) in this compound will slightly attenuate the inductive pull of the nitro group on the benzene ring compared to nitrobenzene, where the nitro group is directly attached.
-
Resonance Effect (R or M): This is a through-space delocalization of π-electrons between the substituent and the aromatic ring. The nitro group exhibits a strong electron-withdrawing resonance effect (-R or -M) due to the delocalization of the π-electrons of the benzene ring onto the nitro group. However, in this compound, the methylene spacer acts as an insulator, preventing direct conjugation of the nitro group with the benzene ring's π-system. Therefore, the resonance effect of the nitro group is not directly exerted on the aromatic ring in this molecule. The primary electronic influence of the nitromethyl group on the ring will be its inductive effect.
Quantitative Analysis of Electronic Effects
The electronic effects of substituents are often quantified using Hammett constants (σ) and pKa values.
Hammett Substituent Constants (σ)
The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the impact of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, is a measure of the sensitivity of the reaction to these effects.
Table 1: Comparison of Hammett Constants for Related Substituents
| Substituent | σ_m | σ_p |
| -NO₂ | 0.71 | 0.78 |
| -CH₃ | -0.07 | -0.17 |
| -CH₂NO₂ | Not readily available | Not readily available |
Researchers can computationally estimate the Hammett constants for the nitromethyl group using quantum chemistry methods. This typically involves calculating the pKa of meta- and para-(nitromethyl)benzoic acid and applying the Hammett equation.
Acidity (pKa)
The pKa of a compound is a direct measure of its acidity and is sensitive to the electronic effects of substituents. For this compound itself, the acidic protons are on the methylene group. The predicted pKa of this compound is approximately 6.93, indicating that the nitro group significantly increases the acidity of the benzylic protons compared to toluene (pKa ≈ 41).
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| pKa | 6.93 ± 0.10 (Predicted)[1][2] |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the electronic environment of a molecule.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹³C NMR are sensitive to the electron density around the carbon atoms. Electron-withdrawing groups deshield adjacent carbons, shifting their signals downfield (to higher ppm values).
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-ipso | ~135 |
| C-ortho | ~129 |
| C-meta | ~129 |
| C-para | ~128 |
| -CH₂- | ~79 |
Note: These are estimated values. Actual experimental values may vary depending on the solvent and other conditions.
Infrared (IR) Spectroscopy
The vibrational frequencies of bonds in a molecule observed in an IR spectrum are influenced by the electronic effects of substituents. The strong electron-withdrawing nature of the nitro group affects the characteristic stretching frequencies.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Mode | Frequency Range (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1550 - 1530 |
| NO₂ | Symmetric Stretch | 1380 - 1360 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-N | Stretch | ~870 |
Experimental Protocols
Determination of Hammett Constants
A common method for determining Hammett constants involves measuring the acid dissociation constants (pKa) of a series of substituted benzoic acids.
Workflow for Hammett Constant Determination
Caption: Workflow for the experimental determination of Hammett constants.
Methodology:
-
Synthesis: Synthesize the meta- and para-substituted (nitromethyl)benzoic acids.
-
Solution Preparation: Prepare aqueous or aqueous-ethanolic solutions of the synthesized acids and the unsubstituted benzoic acid at a precise concentration.
-
Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added to obtain a titration curve. The pKa is the pH at the half-equivalence point.
-
Calculation: The Hammett constant (σ) is calculated using the formula: σ = pKa(unsubstituted benzoic acid) - pKa(substituted benzoic acid).
Determination of pKa of this compound
The acidity of the benzylic protons in this compound can be determined spectrophotometrically or by titration in a non-aqueous solvent.
Workflow for Spectrophotometric pKa Determination
Caption: Workflow for spectrophotometric pKa determination.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.
-
Sample Preparation: Dissolve a constant concentration of this compound in each buffer solution.
-
Spectrophotometry: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Identify a wavelength where the protonated and deprotonated forms of this compound have significantly different absorbances. Plot the absorbance at this wavelength against the pH of the buffer.
-
pKa Calculation: The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Signaling Pathways and Logical Relationships
The electronic effects of the nitromethyl group dictate its influence on the reactivity of the benzene ring towards electrophilic and nucleophilic attack.
Influence on Electrophilic Aromatic Substitution
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted (Nitromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted (nitromethyl)benzene derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science. The presence of the nitro group and the flexibility for substitution on the aromatic ring make them valuable precursors for the synthesis of a wide range of pharmaceuticals, including antibacterial, antiprotozoal, and anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of these important compounds, focusing on two primary synthetic strategies: the Henry (Nitroaldol) Reaction and the direct nitration of substituted toluenes.
Synthetic Strategies
There are two principal methods for the synthesis of substituted this compound derivatives:
-
The Henry (Nitroaldol) Reaction: This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to a substituted benzaldehyde.[3][4][5][6] The resulting β-nitro alcohol can then be dehydrated to yield the desired this compound derivative. This method is highly versatile, allowing for the introduction of a wide variety of substituents on the benzene ring via the choice of the starting aldehyde.
-
Direct Nitration of Substituted Toluenes: This electrophilic aromatic substitution reaction introduces a nitro group onto a toluene derivative that already bears other substituents.[7][8][9] The position of nitration is directed by the electronic properties of the existing substituents on the aromatic ring.
Data Presentation: Synthesis of Substituted this compound Derivatives
Table 1: Synthesis via Henry Reaction of Substituted Benzaldehydes with Nitromethane
| Entry | Substituted Benzaldehyde | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Imidazole | Neat | RT | 1 | 90 | [4] |
| 2 | 4-Nitrobenzaldehyde | Imidazole | Neat | RT | 0.5 | 95 | [4] |
| 3 | 4-Chlorobenzaldehyde | Imidazole | Neat | RT | 1.5 | 92 | [4] |
| 4 | 4-Methylbenzaldehyde | Imidazole | Neat | RT | 3 | 85 | [4] |
| 5 | 2-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | >99 | [10] |
| 6 | 3-Nitrobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | 91 | [10] |
| 7 | 4-Fluorobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | 85 | [10] |
| 8 | 4-Bromobenzaldehyde | L4-Cu(OAc)₂·H₂O | Ethanol | 25 | 24 | 93 | [10] |
Note: Yields for entries 5-8 are for the β-nitro alcohol product.
Table 2: Synthesis via Nitration of Substituted Toluenes
| Entry | Substrate | Nitrating Agent | Temp. (°C) | Isomer Distribution (o:m:p) | Combined Yield (%) | Reference |
| 1 | Toluene | HNO₃/H₂SO₄ | 30 | 58:4:38 | 95 | [7] |
| 2 | Toluene | HNO₃/Acetic Anhydride | RT | 1.25:1 (4-nitro:2-nitro) | 80 | [8][9] |
| 3 | Chlorobenzene | HNO₃/Acetic Anhydride | RT | 21:5 (p:o) | 76 | [8][9] |
| 4 | Bromobenzene | HNO₃/Acetic Anhydride | RT | 7:1 (p:o) | 78 | [8][9] |
Experimental Protocols
Protocol 1: General Procedure for the Henry Reaction using Imidazole Catalyst (Solid-State Grinding Method)
This protocol is adapted from a procedure described by Singh et al.[4]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Nitromethane (5 mmol)
-
Imidazole (0.35 mmol)
-
Mortar and pestle
-
Diethyl ether
-
Distilled water
-
TLC plates (ethyl acetate/n-hexane 1:5)
Procedure:
-
In a mortar, combine the substituted benzaldehyde (1 mmol), nitromethane (5 mmol), and imidazole (0.35 mmol).
-
Gently grind the mixture using a pestle at room temperature. The mixture will become a sticky paste.
-
Monitor the progress of the reaction by TLC using a 1:5 mixture of ethyl acetate and n-hexane as the eluent.
-
Upon completion of the reaction, add 10 mL of distilled water to the reaction mixture.
-
Extract the organic product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Asymmetric Henry Reaction using a Chiral Copper Catalyst
This protocol is based on the work of Kumar et al.[10]
Materials:
-
Chiral bis(β-amino alcohol) ligand (L4) (0.041 mmol, 20 mol%)
-
Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%)
-
Ethanol (2 mL)
-
Substituted aromatic aldehyde (0.2 mmol)
-
Nitromethane (2 mmol)
-
Nitrogen atmosphere
Procedure:
-
To an 8 mL vial under a nitrogen atmosphere, add the chiral ligand L4 (14 mg, 0.041 mmol) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol).
-
Add ethanol (2 mL) and stir the solution at room temperature for 2 hours to form a blue solution of the catalyst complex.
-
To this blue solution, add the substituted aromatic aldehyde (0.2 mmol) and stir for 20 minutes at room temperature.
-
Add nitromethane (122 mg, 2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, quench the reaction and purify the product using standard workup and chromatographic procedures.
Protocol 3: General Procedure for the Nitration of a Substituted Toluene using Mixed Acid
This is a general procedure based on established methods for electrophilic aromatic nitration.[7]
Materials:
-
Substituted toluene (e.g., Toluene, 1 equivalent)
-
Concentrated Nitric Acid (HNO₃, ~1.1 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄, ~1.1 equivalents)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add the substituted toluene to the cold sulfuric acid with stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of the substituted toluene in sulfuric acid, maintaining the reaction temperature below the specified temperature for the substrate (e.g., 30 °C for toluene).
-
After the addition is complete, continue stirring for the specified reaction time.
-
Carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting isomeric mixture can be separated by fractional distillation or chromatography.
Visualizations
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US20180179144A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 9. WO2016118450A1 - Nitration of aromatic compounds - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Henry (Nitroaldol) Reaction Utilizing (Nitromethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] This reaction is of significant interest in the pharmaceutical and fine chemical industries due to the synthetic versatility of the resulting β-nitro alcohol products.[1] These products can be readily transformed into other valuable functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes, which are key intermediates in the synthesis of various pharmaceuticals, including the β-blocker (S)-propranolol and the HIV protease inhibitor Amprenavir.[1]
This document provides detailed application notes and protocols for the Henry reaction involving (nitromethyl)benzene derivatives, primarily focusing on the reaction of aromatic aldehydes with nitromethane. This pathway leads to the formation of 1-phenyl-2-nitroethanol derivatives, which are crucial chiral building blocks for many bioactive molecules.[4][5]
Reaction Mechanism and Stereochemical Control
The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a nitronate intermediate.[1][6] This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde, leading to the formation of a β-nitro alkoxide. Subsequent protonation of the alkoxide yields the final β-nitro alcohol product.[1] All steps in the Henry reaction are reversible.[1]
A significant focus of modern organic synthesis is the development of asymmetric Henry reactions to control the stereochemistry of the newly formed chiral centers.[5][7] This is often achieved through the use of chiral catalysts, including metal complexes and organocatalysts.[1][5] Chiral metal catalysts, often employing metals like copper, zinc, and cobalt, coordinate to both the nitro group and the carbonyl oxygen, creating a chiral environment that directs the approach of the nucleophile to the electrophile, thus inducing enantioselectivity.[1][5]
Experimental Protocols
General Protocol for the Asymmetric Henry Reaction of an Aromatic Aldehyde with Nitromethane
This protocol is a representative example of an asymmetric Henry reaction catalyzed by an in situ generated copper(II) complex.
Materials:
-
Aromatic aldehyde (e.g., 2-nitrobenzaldehyde)
-
Nitromethane
-
Chiral Ligand (e.g., C2-symmetric bis(β-amino alcohol) ligand)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol (EtOH)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a solution of the chiral ligand (0.20 mmol) in ethanol (5 mL) in a round-bottom flask, add Cu(OAc)₂·H₂O (0.20 mmol).
-
Stir the mixture at room temperature for 1 hour to allow for the in situ generation of the chiral copper catalyst.
-
To this catalyst solution, add the aromatic aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol).
-
Stir the reaction mixture at 25 °C for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the enantiomeric excess (ee) by chiral HPLC analysis.[8]
Protocol for a Base-Catalyzed Henry Reaction using a Heterogeneous Catalyst
This protocol outlines a more environmentally friendly approach using a solid base catalyst.
Materials:
-
Benzaldehyde
-
Nitromethane
-
Solid base catalyst (e.g., Layered Double Hydroxides - LDHs)
-
Solvent (optional, e.g., toluene) or solvent-free conditions
-
Standard laboratory glassware with heating and stirring capabilities
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), nitromethane (1.5 mmol), and the calcined LDH catalyst (e.g., Cu:Mg:Al 2:1:1, 0.1 g).
-
For the conventional method, add a solvent such as toluene and heat the mixture at 90°C with stirring.[9]
-
Alternatively, for a solvent-free microwave-assisted method, place the mixture in a suitable vessel and irradiate in a microwave reactor at a specified power and temperature.[9]
-
Monitor the reaction by GC-MS or TLC.[9]
-
After the reaction is complete, filter off the solid catalyst.
-
Wash the catalyst with a suitable solvent.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[9]
-
Characterize the product using IR, NMR, and GC-MS.[9]
Data Presentation
The following tables summarize quantitative data from various studies on the Henry reaction involving aromatic aldehydes and nitromethane under different catalytic systems.
Table 1: Asymmetric Henry Reaction of Substituted Benzaldehydes with Nitromethane using a Chiral Copper Catalyst [8]
| Entry | Aldehyde (Substituent) | Yield (%) | ee (%) | Time (h) |
| 1 | 2-Nitro | 99 | 94.6 | 24 |
| 2 | 4-Nitro | 92 | 94.0 | 24 |
| 3 | 4-Chloro | 85 | 85.2 | 36 |
| 4 | 4-Bromo | 82 | 82.5 | 36 |
| 5 | 2-Chloro | 95 | 92.3 | 36 |
| 6 | 4-Methyl | 75 | 65.7 | 48 |
| 7 | 4-Methoxy | 66 | 53.4 | 48 |
Reaction Conditions: 20 mol% L4-Cu(OAc)₂·H₂O catalyst in ethanol at 25 °C.[8]
Table 2: Performance of Various Catalysts in the Henry Reaction of Benzaldehyde and Nitromethane [5][9]
| Catalyst | Conditions | Yield (%) | Notes |
| Uncalcined HT-Solgel Cu:Mg:Al (1:2:1) | Conventional, 90°C | 75 | Heterogeneous catalyst |
| Calcined Cu:Mg:Al (1:2:1) | Conventional, 90°C | 85 | Increased activity after calcination |
| Calcined Cu:Mg:Al (2:1:1) | Conventional, 90°C | 95 | Optimized metal ratio |
| Calcined Cu:Al (3:1) | Conventional, 90°C | 80 | Different LDH composition |
| Chiral Ligand 5a + Cu(OAc)₂·H₂O | Ethanol, rt | 76 | Enantioselective reaction (94% ee) |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of the base-catalyzed Henry reaction.
Caption: General mechanism of the base-catalyzed Henry (nitroaldol) reaction.
Experimental Workflow
This diagram outlines a typical workflow for performing and analyzing an asymmetric Henry reaction.
Caption: A typical experimental workflow for an asymmetric Henry reaction.
Conclusion
The Henry reaction of this compound derivatives, particularly the reaction between aromatic aldehydes and nitromethane, is a powerful tool for the synthesis of valuable β-nitro alcohols. The development of efficient catalytic systems, especially for asymmetric synthesis, has greatly expanded the utility of this reaction in medicinal chemistry and drug development. The protocols and data presented here provide a foundation for researchers to apply and adapt the Henry reaction for their specific synthetic targets. The use of heterogeneous and biocatalytic systems also offers greener and more sustainable alternatives to traditional methods.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. Henry Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. almacgroup.com [almacgroup.com]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 8. mdpi.com [mdpi.com]
- 9. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
Application of α-Nitrotoluene in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Nitrotoluene, also known as phenylnitromethane, and its derivatives are versatile building blocks in organic synthesis, playing a crucial role in the preparation of a wide array of pharmaceutical intermediates. The presence of the nitro group, a potent electron-withdrawing moiety, activates the benzylic position and serves as a masked amino group. This unique reactivity allows for various transformations, including carbon-carbon bond formation and facile reduction to the corresponding amine, making α-nitrotoluene a valuable precursor in the synthesis of complex drug molecules. This document provides detailed application notes and experimental protocols for the use of α-nitrotoluene and related nitroalkanes in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of precursors for Chloramphenicol and Norephedrine.
Key Synthetic Applications
The utility of α-nitrotoluene and its precursors in pharmaceutical synthesis is primarily demonstrated through two fundamental reactions: the Henry (Nitroaldol) Reaction and the reduction of the nitro group.
-
The Henry Reaction: This base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone is a cornerstone of nitroalkane chemistry.[1][2] It provides access to β-nitro alcohols, which are versatile intermediates that can be converted into amino alcohols, a common structural motif in pharmaceuticals.[1][2]
-
Nitro Group Reduction: The reduction of the nitro group to a primary amine is a fundamental transformation that unlocks the use of nitro compounds as amine precursors.[3][4] This reaction is high-yielding and can be achieved using various reducing agents, offering a reliable route to substituted anilines and other amino compounds that are ubiquitous in drug structures.[3][5]
Application 1: Synthesis of a Precursor for Chloramphenicol
Chloramphenicol is a broad-spectrum antibiotic.[6] While multiple synthetic routes exist, one approach utilizes the Henry reaction between benzaldehyde and nitromethane to generate a key β-nitro alcohol intermediate, which is structurally related to α-nitrotoluene.[7]
Synthetic Workflow: From Benzaldehyde to a Chloramphenicol Precursor
The synthesis begins with the Henry reaction to form (R)-2-nitro-1-phenylethanol, followed by a reaction with formaldehyde to introduce a hydroxymethyl group, leading to (1R,2R)-2-nitro-1-phenyl-1,3-propanediol, a direct precursor to the amino diol core of Chloramphenicol.
References
- 1. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. CN102399161A - Preparation method of chloramphenicol - Google Patents [patents.google.com]
(Nitromethyl)benzene: A Versatile Reagent for Heterocyclic Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(Nitromethyl)benzene and its isomers, particularly o-nitrotoluene, serve as valuable and versatile starting materials in the synthesis of a wide array of heterocyclic compounds. The presence of both a nitro group, which can be readily transformed into an amino group or participate in cyclization reactions, and an activated methyl group, makes it a powerful building block for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including indoles and quinoxalines, utilizing this compound derivatives.
I. Synthesis of Indoles
The indole nucleus is a ubiquitous structural motif in pharmaceuticals and natural products. o-Nitrotoluene, an isomer of this compound, is a key precursor for several classical and modern indole syntheses.
Reissert Indole Synthesis
The Reissert indole synthesis offers a reliable method for the preparation of indole-2-carboxylic acids and their derivatives from o-nitrotoluene. The reaction involves the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[1][2][3]
Reaction Workflow:
Figure 1: Workflow of the Reissert Indole Synthesis.
Experimental Protocol:
Step 1: Condensation of o-Nitrotoluene with Diethyl Oxalate [3][4]
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of potassium ethoxide by dissolving potassium metal (1.0 eq) in absolute ethanol.
-
To this solution, add a solution of diethyl oxalate (1.1 eq) in absolute ethanol dropwise at room temperature under an inert atmosphere.
-
Add o-nitrotoluene (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Acidify with dilute acid (e.g., HCl) to precipitate the ethyl o-nitrophenylpyruvate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Reductive Cyclization to Indole-2-carboxylic Acid [3][4]
-
Suspend the ethyl o-nitrophenylpyruvate (1.0 eq) in a mixture of acetic acid and water.
-
Add zinc dust (4-5 eq) portion-wise to the suspension while stirring vigorously. The reaction is exothermic and may require external cooling to maintain a temperature of 80-90 °C.
-
After the addition is complete, continue stirring for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove excess zinc.
-
Cool the filtrate to induce crystallization of indole-2-carboxylic acid.
-
Collect the crystals by filtration, wash with cold water, and dry.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| o-Nitrotoluene | Indole-2-carboxylic acid | Good to Excellent | [1] |
| 4-Carboethoxy-2-nitrotoluene | Indole-2,5-dicarboxylate | 51-70% (2 steps) | [2] |
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes, such as o-nitrotoluene, using vinyl Grignard reagents.[5][6][7][8][9]
Reaction Workflow:
Figure 2: Workflow of the Bartoli Indole Synthesis.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve the ortho-substituted nitroarene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -40 °C to -20 °C in a dry ice/acetone bath.
-
Add the vinyl Grignard reagent (e.g., vinylmagnesium bromide, 3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -20 °C.
-
After the addition is complete, allow the reaction mixture to stir at -20 °C for 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 7-substituted indole.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| o-Nitrotoluene | 7-Methylindole | 33% | [9] |
| Various o-substituted nitroarenes | Corresponding 7-substituted indoles | 40-80% | [5] |
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine in the presence of a strong base at high temperatures to produce indoles.[10] The required N-acyl-o-toluidine can be prepared from o-nitrotoluene by reduction to o-toluidine followed by acylation.
Reaction Workflow:
Figure 3: Workflow for Indole Synthesis via the Madelung Reaction.
Experimental Protocol (Two-Step from o-Toluidine): [11][12]
Step 1: Preparation of N-formyl-o-toluidine [11]
-
Heat a mixture of o-toluidine (1.0 eq) and 90% formic acid (1.05 eq) on a steam bath for 3 hours.
-
Allow the mixture to stand overnight.
-
Purify the product by distillation under reduced pressure to obtain o-formotoluide.
Step 2: Madelung Cyclization [11][13]
-
In a flask equipped for distillation, dissolve potassium metal (1.5 eq) in commercial tert-butyl alcohol under a nitrogen atmosphere.
-
Add o-formotoluide (1.0 eq) to the solution.
-
Distill off the tert-butyl alcohol.
-
Heat the residue to 350-360 °C for about 20 minutes.
-
Cool the residue under nitrogen and decompose it by adding water.
-
Steam distill the mixture to isolate the indole.
-
Extract the distillate with ether, wash the ether extract with dilute HCl, water, and sodium carbonate solution.
-
Dry the ether layer over sodium sulfate and evaporate the solvent to obtain the indole.
Quantitative Data:
| Starting Material | Base | Product | Yield | Reference |
| N-Benzoyl-o-toluidine | NaOEt | 2-Phenylindole | - | [10] |
| o-Formotoluide | t-BuOK | Indole | 56-82% | [13] |
II. Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. o-Phenylenediamine can be readily prepared by the reduction of o-nitroaniline, which is structurally related to this compound.
Reaction Workflow:
Figure 4: General Workflow for Quinoxaline Synthesis.
Experimental Protocol: [14][15][16]
Step 1: Reduction of o-Nitroaniline to o-Phenylenediamine (Standard reduction procedures such as catalytic hydrogenation (H₂/Pd-C) or reduction with Sn/HCl can be employed.)
Step 2: Synthesis of Quinoxaline [16]
-
To a stirred solution of an o-phenylenediamine (1.0 mmol) and a 1,2-dicarbonyl compound (1.0 mmol) in toluene (8 mL), add the catalyst (e.g., alumina-supported molybdophosphovanadates, 0.1 g).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the product by recrystallization from ethanol.
Quantitative Data:
| o-Phenylenediamine | 1,2-Dicarbonyl Compound | Catalyst | Product | Yield | Reference |
| o-Phenylenediamine | Benzil | Alumina-supported MoVP | 2,3-Diphenylquinoxaline | 92% | [16] |
| o-Phenylenediamine | Glyoxal | Ni-nanoparticles | Quinoxaline | - | [15] |
Disclaimer: The provided protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates.
References
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Phenylnitromethane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in phenylnitromethane to yield phenylmethanamine (benzylamine), a crucial intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Three distinct and effective methods are presented: catalytic hydrogenation using Raney Nickel, reduction with iron powder in acidic medium, and reduction using zinc dust with formic acid.
Data Presentation: Comparative Analysis of Reduction Protocols
The following table summarizes the key quantitative data for the three detailed protocols, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Iron in Acidic Medium | Method 3: Zinc Dust and Formic Acid |
| Reducing Agent | Raney® Nickel, Hydrogen Gas | Iron Powder, Acetic Acid | Zinc Dust, Formic Acid |
| Solvent | Methanol or Ethanol | Ethanol/Water | Methanol |
| Temperature | Room Temperature to 50°C | Reflux (approx. 80-100°C) | Room Temperature |
| Reaction Time | 2 - 6 hours | 2 - 4 hours | 15 - 30 minutes |
| Reported Yield | >90% (expected) | 85 - 95% | 90 - 95%[1][2][3] |
| Key Features | High efficiency, clean reaction | Cost-effective, readily available reagents | Rapid reaction, mild conditions[1][2] |
Experimental Protocols
Detailed methodologies for the three key reduction experiments are provided below.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This protocol describes the reduction of phenylnitromethane using catalytic hydrogenation with Raney® Nickel as the catalyst. This method is highly efficient and typically provides a clean product with high yields.
Materials:
-
Phenylnitromethane
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation flask, dissolve phenylnitromethane (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).
-
Carefully add Raney® Nickel (approx. 5-10% by weight of the substrate) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or a hydrogen balloon is sufficient for laboratory scale).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C) for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.
-
The crude product can be purified by distillation or other suitable chromatographic techniques if necessary.
Protocol 2: Reduction with Iron Powder in Acidic Medium
This protocol details the reduction of phenylnitromethane using iron powder in the presence of acetic acid. This is a classical and cost-effective method for nitro group reduction.[4]
Materials:
-
Phenylnitromethane
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium carbonate solution (saturated)
-
Ethyl acetate
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylnitromethane (1.0 eq), ethanol (10 mL), and water (2 mL).
-
To this solution, add iron powder (3.0-5.0 eq) and glacial acetic acid (5-10 eq).
-
Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the residue, add ethyl acetate and carefully neutralize the mixture with a saturated solution of sodium carbonate until the pH is basic (pH 8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude benzylamine.
-
Purify the product by distillation if required.
Protocol 3: Reduction with Zinc Dust and Formic Acid
This protocol outlines a rapid and mild reduction of phenylnitromethane using zinc dust and formic acid. This method is particularly advantageous due to its short reaction time and high yields.[1][2]
Materials:
-
Phenylnitromethane
-
Zinc dust (<10 micron, activated if necessary)
-
Formic acid (88-98%)
-
Methanol
-
Chloroform or Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend phenylnitromethane (1.0 eq) and zinc dust (1.2-2.0 eq) in methanol (10 mL).
-
Stir the suspension at room temperature and add formic acid (5.0-10.0 eq) dropwise over 5-10 minutes. The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture at room temperature for 15-30 minutes.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.[2]
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc salts, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in chloroform or diethyl ether and wash with a saturated sodium chloride solution to remove any remaining salts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to afford the benzylamine product, which is often of high purity.[1][2] Further purification can be done by distillation if needed.
Mandatory Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the reduction of the nitro group in phenylnitromethane.
Caption: Chemical reduction of phenylnitromethane to benzylamine.
Caption: General workflow for the reduction of phenylnitromethane.
References
Scale-up synthesis of α-Nitrotoluene for industrial applications
An Application Note and Protocol for the Industrial Scale-up Synthesis of α-Nitrotoluene
Audience: Researchers, scientists, and drug development professionals.
Abstract
α-Nitrotoluene (2-nitrotoluene) is a critical chemical intermediate in the manufacturing of dyes, pharmaceuticals, agrochemicals, and rubber chemicals.[1][2] Its industrial production is primarily achieved through the electrophilic nitration of toluene. This process, while well-established, requires careful control of reaction parameters to ensure high yield, desired isomer selectivity, and operational safety. This document provides a detailed protocol for the scale-up synthesis of α-nitrotoluene, including reaction pathways, experimental procedures, quantitative data, and safety considerations.
Synthesis Pathway: Electrophilic Aromatic Substitution
The industrial synthesis of α-nitrotoluene is based on the nitration of toluene using a mixed acid solution of nitric acid and sulfuric acid.[3][4] In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[5] The electron-rich toluene ring then attacks the nitronium ion. The methyl group on the toluene ring is an ortho-, para- director, leading to a mixture of isomers, with α-nitrotoluene (ortho) and p-nitrotoluene being the major products.[3][6]
Caption: Reaction pathway for the nitration of toluene.
Experimental Protocols for Scale-Up Synthesis
This protocol outlines a typical batch process for the mononitration of toluene.
Materials and Equipment
| Reagents | Equipment |
| Toluene (≥99%) | Glass-lined or stainless steel reactor with cooling jacket |
| Nitric Acid (68-70%) | Mechanical agitator |
| Sulfuric Acid (98%) | Temperature probes and controller |
| Sodium Carbonate Solution (5-10%) | Addition funnel or dosing pump |
| Water (for washing) | Separatory vessel (decanter) |
| Anhydrous Calcium Chloride (for drying) | Fractional distillation unit (vacuum compatible) |
Synthesis Procedure
Step 1: Preparation of the Nitrating Acid
-
Charge the reactor with the required volume of concentrated sulfuric acid.
-
Begin agitation and cool the sulfuric acid to below 10°C using the reactor's cooling jacket.
-
Slowly and carefully add the concentrated nitric acid to the sulfuric acid. The addition is highly exothermic and the temperature must be strictly maintained below 15-20°C to prevent the formation of excess nitrogen oxides.[7]
Step 2: Nitration of Toluene
-
Once the nitrating mixture is prepared and cooled, begin the slow, dropwise addition of toluene.
-
Maintain the reaction temperature between 25°C and 40°C.[4] This temperature range provides a reasonable reaction rate while minimizing the formation of dinitrotoluene by-products.[4][8]
-
After the toluene addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure the reaction proceeds to completion.[9]
Step 3: Work-up and Isolation
-
Transfer the reaction mixture to a separatory vessel. Allow the layers to settle; the upper organic layer contains the nitrotoluene isomers, and the lower layer is the spent acid.[10]
-
Separate and remove the spent acid layer. The sulfuric acid can be recovered, reconcentrated, and reused.[11]
-
Wash the organic layer sequentially with cold water and then with a dilute sodium carbonate solution to neutralize and remove any remaining acids.
-
Perform a final wash with water.
-
Dry the crude nitrotoluene mixture using a suitable drying agent like anhydrous calcium chloride.
Step 4: Purification
-
The mixture of nitrotoluene isomers is separated by fractional distillation under reduced pressure.[4]
-
The different boiling points of the isomers allow for their separation. α-Nitrotoluene, having the lowest boiling point, is collected as the first major fraction.[10]
Process Workflow
References
- 1. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-Nitrotoluene | 88-72-2 [chemicalbook.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. 14 Nitrotoluene Manufacturers in 2025 | Metoree [us.metoree.com]
- 7. m.youtube.com [m.youtube.com]
- 8. edivini.pbworks.com [edivini.pbworks.com]
- 9. Page loading... [guidechem.com]
- 10. dwsim.fossee.in [dwsim.fossee.in]
- 11. TNT - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of (Nitromethyl)benzene in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (Nitromethyl)benzene, also known as α-nitrotoluene or phenylnitromethane, in complex reaction mixtures. The protocols outlined below utilize three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the separation and quantification of nitroaromatic compounds. This method is particularly suitable for monitoring the progress of a reaction and determining the concentration of this compound in the presence of starting materials, reagents, and other byproducts.
Experimental Protocol
1.1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Phenyl or cyano-based columns can be used as alternatives for orthogonal confirmation.[1]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (analytical grade).
-
Filters: 0.45 µm syringe filters for sample preparation.
-
Standard: Analytical standard of this compound (purity >98%).
1.2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of a calibration curve.
1.3. Sample Preparation:
-
Reaction Mixture Quenching: At desired time points, withdraw an aliquot of the reaction mixture (e.g., 100 µL) and quench it by diluting with a known volume of a suitable solvent (e.g., 900 µL of acetonitrile) to stop the reaction.
-
Dilution: Further dilute the quenched sample with the initial mobile phase composition to ensure the concentration of this compound falls within the linear range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.
1.4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
1.5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.
-
Calculate the concentration in the original reaction mixture by accounting for the dilution factors.
Quantitative Data Summary
| Analyte | Retention Time (min) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 6.5 | 1 - 100 | > 0.999 | ~ 0.3 | ~ 1.0 |
Note: Retention time is an approximation and may vary depending on the specific column and system.
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds in complex matrices. It provides both quantitative data and mass spectral information for confident identification.
Experimental Protocol
2.1. Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or equivalent).
-
Solvents: GC-grade ethyl acetate, dichloromethane, or other suitable extraction solvent.
-
Reagents: Anhydrous sodium sulfate.
-
Internal Standard (IS): A deuterated analog (e.g., nitrobenzene-d5) or a compound with similar chemical properties but different retention time (e.g., 1,3-dinitrobenzene).
2.2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with ethyl acetate to concentrations ranging from 0.5 µg/mL to 50 µg/mL. Spike each calibration standard with a fixed concentration of the internal standard (e.g., 10 µg/mL).
2.3. Sample Preparation:
-
Extraction: Quench a known volume of the reaction mixture (e.g., 1 mL) in cold water (e.g., 10 mL). Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 10 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Internal Standard Addition: Transfer a known volume of the dried extract to a GC vial and add a precise amount of the internal standard solution.
-
Dilution: If necessary, dilute the sample to bring the analyte concentration within the calibration range.
2.4. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 split ratio) or splitless, depending on the concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and/or full scan for identification.
-
SIM ions for this compound: m/z 137 (molecular ion), 91 (base peak), 77.
-
2.5. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the sample using the response factor from the calibration curve.
-
Account for dilution and extraction volumes to determine the final concentration in the reaction mixture.
Quantitative Data Summary
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Linearity (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 10.2 | 91 | 0.5 - 50 | > 0.998 | ~ 0.1 | ~ 0.5 |
| Internal Standard | Varies | Varies | - | - | - | - |
Note: Retention time is an approximation and will depend on the specific GC column and temperature program.
Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve of the analyte itself.[2][3][4] It is particularly useful for determining the purity of substances and the molar ratios of components in a mixture, such as isomers.
Experimental Protocol
3.1. Instrumentation and Materials:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard (IS): A certified reference material with known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene). The IS should be stable and not react with the sample components.
3.2. Sample Preparation:
-
Accurate Weighing: Accurately weigh a known amount of the reaction mixture (or a dried extract thereof) and the internal standard into a vial.
-
Dissolution: Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer: Transfer the solution to an NMR tube.
3.3. NMR Data Acquisition:
-
Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.
-
Pulse Sequence: Use a standard 1D proton pulse sequence.
-
Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and IS). A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[2]
-
Receiver Gain: Set the receiver gain to avoid signal clipping.
-
3.4. Data Processing and Analysis:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction.
-
Integration: Integrate a well-resolved, non-overlapping signal for this compound (e.g., the benzylic protons, -CH₂NO₂) and a known signal for the internal standard.
-
Calculation: The concentration of this compound can be calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_IS / MW_analyte) * (m_IS / m_sample) * P_IS
Where:
-
C_analyte = Concentration (or purity) of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary
| Analyte | ¹H Chemical Shift (ppm, CDCl₃) | Number of Protons | T₁ (s) |
| This compound (-CH₂NO₂) | ~ 5.5 | 2 | Varies |
| This compound (aromatic) | ~ 7.4 | 5 | Varies |
| Internal Standard | Varies | Varies | Varies |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Workflow Diagram
References
Application Notes and Protocols: The Role of (Nitromethyl)benzene Derivatives in the Synthesis of Dyes and Polymers
For Researchers, Scientists, and Drug Development Professionals
(Nitromethyl)benzene, also known as α-nitrotoluene or phenylnitromethane, and its derivatives are versatile chemical intermediates. While not always directly employed in large-scale industrial processes, their unique reactivity, stemming from both the aromatic ring and the activated nitromethyl group, offers potential in the synthesis of specialized dyes and functional polymers. This document provides detailed application notes and protocols for the prospective use of this compound derivatives in these fields.
Synthesis of Azo Dyes from this compound Derivatives
Azo dyes, characterized by the -N=N- chromophore, represent a significant class of synthetic colorants. The synthesis of these dyes traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. This compound itself lacks the requisite primary amine group for direct diazotization. Therefore, a preliminary reduction of the nitro group to an amine is a mandatory step. This section outlines a two-stage process for the synthesis of an azo dye starting from a substituted this compound derivative.
1.1. Stage 1: Reduction of a Substituted this compound to the Corresponding Aniline Derivative
The conversion of a nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods are available, with the choice often depending on the presence of other functional groups in the molecule.
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of a generic substituted this compound to the corresponding substituted (aminomethyl)benzene using catalytic hydrogenation.
-
Materials:
-
Substituted this compound (e.g., 4-chloro-1-(nitromethyl)benzene)
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Parr hydrogenation apparatus (or similar)
-
-
Procedure:
-
In a pressure vessel of a Parr hydrogenation apparatus, dissolve the substituted this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the vessel and purge with nitrogen gas to remove air.
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude (aminomethyl)benzene derivative.
-
Purify the product by recrystallization or column chromatography if necessary.
-
Table 1: Representative Reduction of Substituted (Nitromethyl)benzenes
| Starting Material | Reducing Agent | Solvent | Product | Typical Yield (%) | Reference |
| 4-Nitro-1-(nitromethyl)benzene | H₂, Pd/C | Ethanol | 4-(Aminomethyl)aniline | >90 | General Method |
| 1-(Nitromethyl)benzene | Sn, HCl | Ethanol | Benzylamine | 80-90 | [1] |
| 2-Methyl-1-(nitromethyl)benzene | Fe, HCl | Water/Ethanol | 2-Methylbenzylamine | 85-95 | General Method |
Note: Yields are indicative and can vary based on specific substrate and reaction conditions.
1.2. Stage 2: Diazotization and Azo Coupling
Once the primary aromatic amine is synthesized, it can undergo diazotization followed by coupling with a suitable partner to form the azo dye.[2][3]
Experimental Protocol: Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye from a substituted (aminomethyl)benzene derivative.
-
Materials:
-
Substituted (aminomethyl)benzene derivative (from Stage 1)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide
-
Ice
-
-
Procedure:
-
Diazotization:
-
Dissolve the substituted (aminomethyl)benzene derivative (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C.[2]
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the diazonium salt.
-
-
Coupling:
-
In a separate beaker, dissolve the coupling agent (1.0 eq) in an appropriate solvent. For phenolic coupling agents like 2-naphthol, an aqueous sodium hydroxide solution is used. For amine coupling agents like N,N-dimethylaniline, a slightly acidic solution can be used.
-
Cool the coupling agent solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the dye by vacuum filtration, wash with cold water, and dry.
-
-
Diagram 1: Synthesis Pathway of an Azo Dye from a this compound Derivative
Caption: General synthetic route for an azo dye.
Synthesis of Polymers from this compound Derivatives
The direct polymerization of this compound is not a commonly reported method for polymer synthesis. A more viable approach involves the chemical modification of the this compound scaffold to introduce a polymerizable functional group, such as a vinyl group. This section outlines a hypothetical two-stage process for the synthesis of a polymer derived from a this compound derivative.
2.1. Stage 1: Functionalization of a this compound Derivative to a Polymerizable Monomer
To render a this compound derivative polymerizable via common methods like radical polymerization, a vinyl group can be introduced onto the aromatic ring. One plausible, albeit multi-step, route would be the introduction of an acetyl group via Friedel-Crafts acylation, followed by reduction to the corresponding alcohol, and subsequent dehydration to form the vinyl group.
Experimental Protocol: Synthesis of a Vinyl-Substituted this compound Monomer (Hypothetical)
-
Materials:
-
Substituted this compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sulfuric acid (concentrated)
-
-
Procedure:
-
Friedel-Crafts Acylation:
-
Dissolve the substituted this compound (1.0 eq) in dry DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C and slowly add anhydrous AlCl₃ (1.1 eq).
-
Add acetyl chloride (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto ice, followed by extraction with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetyl-substituted derivative.
-
-
Reduction of the Ketone:
-
Dissolve the acetyl-substituted derivative in methanol and cool to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench with water and extract the product with a suitable organic solvent.
-
Dry and concentrate to obtain the corresponding alcohol.
-
-
Dehydration to the Vinyl Monomer:
-
Heat the alcohol with a catalytic amount of concentrated sulfuric acid.
-
The product, the vinyl-substituted this compound, can be isolated by distillation or chromatography.
-
-
2.2. Stage 2: Polymerization of the Vinyl-Substituted Monomer
The newly synthesized vinyl-substituted this compound can then be polymerized using standard techniques, such as free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization
-
Materials:
-
Vinyl-substituted this compound monomer
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous toluene (or other suitable solvent)
-
-
Procedure:
-
Dissolve the vinyl-substituted this compound monomer and a catalytic amount of AIBN (e.g., 1 mol%) in anhydrous toluene in a reaction vessel.
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol.
-
Filter the polymer, wash with the non-solvent, and dry under vacuum.
-
Table 2: Hypothetical Polymerization Data
| Monomer | Initiator | Polymerization Method | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 4-Vinyl-1-(nitromethyl)benzene | AIBN | Free Radical | 10,000 - 50,000 | 1.5 - 2.5 |
| 3-Vinyl-1-(nitromethyl)benzene | AIBN | Free Radical | 12,000 - 60,000 | 1.6 - 2.8 |
Note: These are hypothetical values as the direct polymerization of these specific monomers is not widely documented. The actual molecular weight and PDI would depend on the specific reaction conditions.
Diagram 2: Workflow for Polymer Synthesis from a this compound Derivative
Caption: Hypothetical workflow for polymer synthesis.
Conclusion
While this compound and its derivatives are not conventional starting materials for the large-scale synthesis of dyes and polymers, they offer intriguing possibilities for creating novel structures with potentially unique properties. The key to their utilization lies in the strategic transformation of the nitromethyl group and/or functionalization of the aromatic ring. The protocols outlined in this document provide a conceptual framework for researchers to explore these synthetic avenues. Further investigation and optimization would be required to establish robust and efficient synthetic methods for specific target molecules.
References
Application Note: Synthesis of (Nitromethyl)benzene via Electrophilic Nitration of Toluene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the nitration of toluene to produce a mixture of nitrotoluene isomers, primarily ortho- and para-(nitromethyl)benzene. The procedure involves the electrophilic aromatic substitution of toluene using a standard nitrating mixture of concentrated nitric and sulfuric acids. Included are comprehensive safety precautions, a step-by-step experimental workflow, quantitative data on reaction conditions and product distribution, and methods for product work-up and analysis.
Introduction
The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis.[1] The methyl group of toluene is an activating, ortho-, para-directing group, making toluene approximately 25 times more reactive than benzene in nitration reactions.[2][3] The resulting products, ortho- and para-nitrotoluene, are valuable intermediates in the synthesis of a wide range of chemicals, including dyes, pharmaceuticals, and explosives like trinitrotoluene (TNT).[4] This protocol details a standard laboratory procedure for the mono-nitration of toluene under controlled temperature conditions to maximize yield and minimize the formation of dinitrated byproducts.[2]
Reaction and Mechanism
The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by the stronger sulfuric acid. The electron-rich aromatic ring of toluene then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation re-establishes aromaticity, yielding the nitrotoluene products.
-
Formation of Nitronium Ion: HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Attack: C₇H₈ + NO₂⁺ → [C₇H₈NO₂]⁺
-
Deprotonation: [C₇H₈NO₂]⁺ + HSO₄⁻ → C₇H₇NO₂ + H₂SO₄
Critical Safety Precautions
The nitration of toluene is a highly exothermic and potentially hazardous reaction. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton).[5][6] The reaction should be performed inside a certified chemical fume hood.[5]
-
Reagent Hazards:
-
Concentrated Sulfuric Acid (H₂SO₄) and Nitric Acid (HNO₃): Extremely corrosive and strong oxidizing agents. They can cause severe burns upon contact.[7] Handle with extreme care.
-
Toluene: A flammable liquid with harmful vapors. It can cause neurological damage with prolonged exposure. Avoid inhalation and skin contact.[7][8]
-
Nitrotoluenes: Toxic by inhalation, skin contact, and ingestion. There is a danger of cumulative effects.[6]
-
-
Reaction Hazards: The reaction is highly exothermic.[1] Poor temperature control can lead to a runaway reaction, rapid release of toxic nitrogen oxide gases, and the formation of highly explosive polynitrated products.[2]
-
Emergency Preparedness: Have an ice bath readily available to control the reaction temperature. Keep sodium bicarbonate (NaHCO₃) solution nearby to neutralize acid spills.
Experimental Protocol
This protocol describes the nitration of 100 mmol of toluene.
4.1 Materials and Equipment
-
Toluene (9.21 g, 10.6 mL, 100 mmol)
-
Concentrated Sulfuric Acid (~98%, 12.5 mL, 228 mmol)
-
Concentrated Nitric Acid (~70%, 10.6 mL, 153 mmol)
-
250 mL three-neck round-bottom flask
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Separatory funnel
-
Standard glassware for work-up
-
Rotary evaporator
4.2 Procedure
-
Preparation of the Nitrating Mixture: In a flask, cool 10.6 mL of concentrated nitric acid in an ice bath. While stirring, slowly add 12.5 mL of concentrated sulfuric acid. This process is exothermic; maintain the temperature below 20 °C. After addition, cool this nitrating mixture to below 0 °C in an ice-salt bath.[9]
-
Reaction Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, an internal thermometer, and a dropping funnel containing the cold nitrating mixture. Place the flask in an ice-salt bath.
-
Toluene Addition: Add 10.6 mL of toluene to the reaction flask and cool it to below 0 °C.[9]
-
Nitration: Begin dropwise addition of the nitrating mixture to the stirred toluene. The rate of addition must be carefully controlled to maintain the internal reaction temperature below 5 °C.[9] This addition should take approximately 1.5 hours.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir. Let the reaction proceed at room temperature for an additional 2 hours.[9]
-
Quenching: Pour the reaction mixture slowly and with stirring into a beaker containing 50 g of crushed ice.[9] This will quench the reaction and dilute the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product using diethyl ether or cyclohexane (1 x 40 mL, then 2 x 10 mL).[1][9] Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 10 mL of cold water, 10 mL of 10% sodium bicarbonate solution (vent the funnel frequently to release CO₂ gas), and finally with 10 mL of water (or brine).[1][10]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1][9]
-
Solvent Removal: Decant or filter the dried solution and remove the solvent using a rotary evaporator. The crude product will remain as a yellow oil.[9]
-
Analysis: Analyze the product mixture to determine the isomer distribution using Gas Chromatography (GC).[10] Further purification can be achieved by vacuum distillation.
Data Presentation
The conditions for the nitration of toluene can be varied to alter the product distribution and yield. Below is a summary of typical quantitative data.
| Parameter | Mixed Acid Nitration | Alternative Method (N₂O₅ in CH₂Cl₂) |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | N₂O₅ in Dichloromethane |
| Temperature | 0-5 °C (addition), then RT[9] | -60 °C to -40 °C[11] |
| Reaction Time | ~3.5 hours[9] | ~1 hour[11] |
| Typical Yield | 75-85%[9] | >90% |
| Ortho- Isomer % | ~57%[10] | Varies; para-selectivity can be enhanced[11] |
| Meta- Isomer % | ~5%[10] | ~1-1.2% (at < -40 °C)[11] |
| Para- Isomer % | ~38%[10] | Varies; can be the major product[11] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the nitration of toluene.
Caption: Workflow for the synthesis and isolation of (nitromethyl)benzene.
References
- 1. cerritos.edu [cerritos.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scribd.com [scribd.com]
- 5. nj.gov [nj.gov]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. nj.gov [nj.gov]
- 8. ehs.com [ehs.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. uwosh.edu [uwosh.edu]
- 11. yadda.icm.edu.pl [yadda.icm.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Nitromethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of (Nitromethyl)benzene, also known as nitrotoluene. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to improve your reaction yields and product purity.
Troubleshooting Guide
During the synthesis of this compound via electrophilic aromatic substitution of toluene, several issues can arise that may impact the yield and purity of the desired product. This guide outlines common problems, their potential causes, and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Increase reaction time or gently warm the mixture (not exceeding 50-60°C) after the initial addition of reagents to ensure the reaction goes to completion.[1] |
| Loss During Workup: Product lost during aqueous washes or extraction. | Ensure proper separation of organic and aqueous layers. Minimize the number of washes or use a continuous liquid-liquid extractor for more efficient extraction. Back-extract the aqueous layer with a small amount of fresh solvent. | |
| Water in Nitrating Mixture: Presence of excess water can deactivate the nitrating agent. | Use concentrated, anhydrous acids (sulfuric and nitric acid) and ensure all glassware is thoroughly dried before use. Sulfuric acid helps to absorb water formed during the reaction.[2] | |
| Poor Isomer Selectivity (Incorrect o:p Ratio) | Reaction Temperature: Temperature can influence the ratio of ortho to para isomers. | For mononitration, maintain a low temperature (e.g., 30°C) to favor the formation of 2-nitromethylbenzene and 4-nitromethylbenzene over dinitrated products.[3] Varying the temperature can slightly alter the o:p ratio.[4] |
| Nitrating Agent: The choice of nitrating agent and solvent system can affect selectivity. | While mixed acid (HNO₃/H₂SO₄) is common, alternative nitrating systems like N₂O₅ in CH₂Cl₂ at very low temperatures (below -40°C) can significantly decrease the formation of the meta isomer.[5] | |
| Formation of Dinitro- or Trinitro- Byproducts | Excessive Temperature: Higher temperatures (>50°C) significantly increase the rate of subsequent nitration reactions.[3] | Strictly control the reaction temperature, using an ice bath during the addition of reagents. For mononitration of toluene, a temperature of 30°C is recommended.[3] |
| Excess Nitrating Agent: Using a large excess of the nitrating mixture promotes multiple nitrations on the aromatic ring. | Use a stoichiometric or slight excess of the nitrating agent relative to toluene for mononitration. | |
| Formation of a Yellow Precipitate/Waxy Solid | Precipitation of p-Nitrotoluene: The para isomer has a higher melting point and lower solubility than the ortho isomer, and it may precipitate from the reaction mixture, especially at low temperatures. | This is not necessarily a problem. The solid is likely the desired p-nitrotoluene. It can be collected and purified. The remaining liquid will be rich in the o-nitrotoluene isomer.[6] |
| Dark Brown or Red Reaction Mixture | Oxidative Side Reactions: The methyl group on toluene is susceptible to oxidation by nitric acid, especially at elevated temperatures. | Maintain low reaction temperatures. Ensure slow, dropwise addition of toluene to the nitrating mixture to control the exotherm.[4] |
| Formation of Nitrous Gases (NOx): Decomposition of nitric acid can lead to the formation of colored nitrous gases. | Ensure the reaction is carried out in a well-ventilated fume hood. The formation of some colored gases is common, but excessive formation may indicate the temperature is too high. |
Frequently Asked Questions (FAQs)
Q1: What is the typical isomer distribution for the mononitration of toluene using mixed acid?
A1: In the standard nitration of toluene with a mixture of concentrated nitric and sulfuric acids, the methyl group directs the incoming nitro group primarily to the ortho and para positions. A typical product distribution is approximately 55-60% 2-nitromethylbenzene (ortho), 35-40% 4-nitromethylbenzene (para), and only about 4-5% 3-nitromethylbenzene (meta).[3][7]
Q2: Why is sulfuric acid used in the nitrating mixture with nitric acid?
A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it is a strong dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards the formation of the nitronium ion and prevents deactivation of the nitrating agent.[2]
Q3: How can I minimize the formation of dinitrotoluene (DNT)?
A3: To minimize dinitration, you should carefully control the reaction temperature and the stoichiometry of the reactants. Toluene is significantly more reactive than benzene, so lower temperatures (around 30°C) are sufficient for mononitration and help prevent further reaction.[3] Using an excess of toluene relative to the nitrating agent can also favor mononitration.
Q4: My reaction has formed a solid precipitate. What is it and what should I do?
A4: If a solid forms during the reaction, it is most likely the 4-nitromethylbenzene (para) isomer, which has a melting point of 51-52°C and is less soluble than the ortho isomer (m.p. -10 to -3°C).[6] You can proceed with the workup, and the isomers can be separated later through techniques like fractional crystallization or column chromatography.
Q5: What is the best way to separate the ortho and para isomers of nitromethylbenzene after the reaction?
A5: The significant difference in melting points allows for separation by fractional crystallization. The crude product mixture can be cooled to induce crystallization of the para isomer, which can then be isolated by filtration. The remaining liquid filtrate will be enriched in the ortho isomer. For higher purity, column chromatography or fractional distillation under reduced pressure are effective methods.
Quantitative Data Summary
The yield and isomer distribution of this compound are highly dependent on reaction conditions. The following table summarizes data from various studies to illustrate these effects.
| Nitrating Agent / System | Temperature (°C) | % Ortho Isomer | % Para Isomer | % Meta Isomer | Reference |
| HNO₃ / H₂SO₄ | 30 | ~55-60% | ~35-40% | ~4-5% | [3] |
| N₂O₅ in CH₂Cl₂ | 25 | 64.9 | 32.9 | 2.2 | [5] |
| N₂O₅ in CH₂Cl₂ | 0 | 66.8 | 31.8 | 1.4 | [5] |
| N₂O₅ in CH₂Cl₂ | -20 | 67.5 | 31.0 | 1.5 | [5] |
| N₂O₅ in CH₂Cl₂ | -40 | 68.3 | 30.5 | 1.2 | [5] |
| N₂O₅ in CH₂Cl₂ | -60 | 68.6 | 30.2 | 1.2 | [5] |
| 100% HNO₃ | 25 | - | - | 4.6 | [8] |
| 94% HNO₃ | - | - | - | 2.5 | [8] |
Note: The data indicates that decreasing the temperature when using N₂O₅ in CH₂Cl₂ can slightly increase the proportion of the ortho isomer while significantly reducing the already low meta isomer content.[5]
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the mononitration of toluene.
Materials:
-
Toluene (1.0 mL)
-
Concentrated Nitric Acid (1.0 mL)
-
Concentrated Sulfuric Acid (1.0 mL)
-
Diethyl ether
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ice-water bath, 5 mL conical vial, separatory funnel, stirrer
Procedure:
-
Preparation of Nitrating Mixture: Place a 5 mL conical vial equipped with a magnetic spin vane into an ice-water bath on a magnetic stirrer. Carefully add 1.0 mL of concentrated nitric acid to the vial.
-
While stirring, slowly and carefully add 1.0 mL of concentrated sulfuric acid to the nitric acid. Allow the mixture to cool in the ice bath.
-
Addition of Toluene: Slowly add 1.0 mL of toluene dropwise to the cold, stirred nitrating mixture over a period of about 5 minutes. It is critical to maintain a low temperature to control the exothermic reaction. Do not let the temperature exceed 30-40°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15-20 minutes to ensure the reaction is complete.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing 10 mL of cold water.
-
Extraction: Rinse the reaction vial with 4 mL of diethyl ether and add this to the separatory funnel. Repeat the rinsing with another 4 mL portion of ether.
-
Gently shake the separatory funnel, venting frequently to release any pressure buildup. Allow the layers to separate and then drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (vent frequently as CO₂ is produced) and then with 5 mL of water.
-
Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Decant or filter the dried solution to remove the drying agent. Evaporate the diethyl ether using a rotary evaporator or a gentle stream of air in a fume hood to obtain the crude product, an oily mixture of nitrotoluene isomers.[2]
Visualized Workflows
The following diagrams illustrate key processes in the synthesis and analysis of this compound.
Caption: Figure 1: Synthesis Pathway of this compound.
Caption: Figure 2: Troubleshooting Workflow for Low Yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. cerritos.edu [cerritos.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Sciencemadness Discussion Board - Toluene Nitration Results (Help) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. uwosh.edu [uwosh.edu]
- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Side reactions and byproduct formation in α-Nitrotoluene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of α-nitrotoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts in the nitration of toluene?
The nitration of toluene is an electrophilic aromatic substitution reaction that primarily yields a mixture of mononitrotoluene isomers: ortho-nitrotoluene (o-NT), para-nitrotoluene (p-NT), and meta-nitrotoluene (m-NT). The major byproducts can include polynitrated compounds such as dinitrotoluenes (DNT) and trinitrotoluene (TNT), as well as oxidation products like nitrocresols.[1][2][3]
Q2: What is the typical isomer distribution of mononitrotoluenes?
Under typical mixed-acid (sulfuric and nitric acid) conditions at 25-40°C, the isomer distribution is generally in the range of 45–62% ortho-nitrotoluene, 33–50% para-nitrotoluene, and 2–5% meta-nitrotoluene.[1] The methyl group of toluene is an ortho, para-director, making these isomers the predominant products.[4][5][6]
Q3: How can I minimize the formation of dinitrotoluene (DNT)?
To prevent polynitration, it is crucial to control the reaction temperature and the molar ratio of the reactants. Using a lower temperature (around 30°C instead of 50°C) and avoiding an excess of the nitrating mixture can significantly reduce the formation of DNT.[5][6][7] Maintaining a nitric acid to toluene molar ratio close to one is also recommended for large-scale nitration.[1]
Q4: What causes the formation of colored impurities in the product?
The formation of a yellow or reddish-brown color in the reaction mixture can be due to the presence of nitrogen oxides (NOx) and the formation of nitrocresols from the oxidation of toluene.[2][3] These impurities can be removed during the workup and purification steps.
Troubleshooting Guides
Issue 1: Low Yield of Mononitrotoluene
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure the reaction is stirred vigorously for a sufficient amount of time to ensure proper mixing of the biphasic system.[8] Allow the reaction to proceed for the recommended duration as per the protocol. |
| Loss of product during workup. | During the aqueous wash steps, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.[9] |
| Suboptimal reaction temperature. | Maintain the recommended reaction temperature. Temperatures that are too low can lead to a slow reaction rate, while excessively high temperatures can promote side reactions. |
Issue 2: High Percentage of Dinitrotoluene (DNT) in the Product
| Possible Cause | Suggested Solution |
| High reaction temperature. | Carefully control the reaction temperature, keeping it below 30°C during the addition of the nitrating mixture.[10] Use an ice bath to manage the exothermic nature of the reaction.[7][11] |
| Excess of nitrating agent. | Use a stoichiometric amount or a slight excess of toluene relative to nitric acid to minimize the availability of the nitrating agent for further nitration of the mononitrotoluene product.[8] |
| Extended reaction time at elevated temperatures. | Once the initial nitration is complete, avoid prolonged heating, as this can favor the formation of dinitrotoluene.[9] |
Issue 3: Undesirable Isomer Ratio (e.g., high meta-nitrotoluene)
| Possible Cause | Suggested Solution |
| Inappropriate nitrating agent or conditions. | The use of mixed acid (H₂SO₄/HNO₃) typically yields a low percentage of the meta-isomer.[1] Alternative nitrating systems can alter the isomer distribution. For specific isomer requirements, consider specialized catalytic systems, such as zeolites, which can enhance the formation of the para-isomer and suppress meta-isomer formation.[12] |
| High reaction temperature. | While the effect is generally less pronounced than on polynitration, very high temperatures can slightly alter the isomer distribution. Adhere to the recommended temperature range. |
Issue 4: Presence of Colored Impurities (e.g., red or brown oil)
| Possible Cause | Suggested Solution |
| Formation of nitrogen oxides (NOx). | Ensure the reaction is well-ventilated. During the workup, wash the organic layer with a dilute solution of sodium bicarbonate to neutralize and remove acidic NOx species.[2][9] |
| Oxidation of toluene to nitrocresols. | A low concentration of sulfuric acid can increase the oxidizing tendency of nitric acid.[3] Maintain the appropriate concentration of the mixed acid. Nitrocresols can be removed by washing the crude product with an aqueous sodium sulfite solution (sulfitation).[2] |
Experimental Protocols
Baseline Protocol for α-Nitrotoluene Synthesis
This protocol is a synthesis of common laboratory procedures for the mononitration of toluene.
Materials:
-
Toluene
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (96-98%)
-
Diethyl ether (or other suitable extraction solvent)
-
10% Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 mL of toluene in an ice-water bath.
-
Slowly add a pre-cooled mixture of 1.0 mL of concentrated nitric acid and 1.0 mL of concentrated sulfuric acid to the toluene dropwise with vigorous stirring. Maintain the temperature of the reaction mixture below 30°C.[9][10]
-
After the addition is complete, continue stirring the mixture in the ice bath for 15-30 minutes.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Carefully transfer the reaction mixture to a separatory funnel containing 10 mL of cold water.
-
Extract the product into diethyl ether (2 x 10 mL).
-
Wash the combined organic layers sequentially with 10 mL of water, 10 mL of 10% sodium bicarbonate solution, and finally with 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude α-nitrotoluene.
Protocol for Isomer Analysis by Gas Chromatography (GC)
-
Prepare a dilute solution of the α-nitrotoluene product in a suitable solvent (e.g., dichloromethane or acetone).
-
Inject a small volume (e.g., 1 µL) of the sample into a gas chromatograph equipped with a flame ionization detector (FID).
-
Use a capillary column suitable for separating aromatic isomers (e.g., a non-polar or medium-polarity column).
-
The typical elution order is ortho-nitrotoluene, followed by meta-nitrotoluene, and then para-nitrotoluene.[7]
-
Quantify the relative percentages of each isomer by integrating the peak areas.
Quantitative Data
Table 1: Typical Isomer Distribution in Mononitration of Toluene
| Isomer | Percentage Range | Reference |
| ortho-Nitrotoluene | 45 - 62% | [1] |
| para-Nitrotoluene | 33 - 50% | [1] |
| meta-Nitrotoluene | 2 - 5% | [1] |
Table 2: Isomer Distribution from a Specific Experiment
| Isomer | Percentage | Reference |
| ortho-Nitrotoluene | 57% | [7] |
| para-Nitrotoluene | 38% | [7] |
| meta-Nitrotoluene | 5% | [7] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of α-nitrotoluene.
Caption: Key side reactions in the synthesis of α-nitrotoluene.
Caption: Troubleshooting logic for common issues in α-nitrotoluene synthesis.
References
- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TNT - Wikipedia [en.wikipedia.org]
- 3. US7495136B2 - Process for the production of dinitrotoluene - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
- 5. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwosh.edu [uwosh.edu]
- 8. dwsim.fossee.in [dwsim.fossee.in]
- 9. cerritos.edu [cerritos.edu]
- 10. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Catalytic Nitration of Toluene (Elimination of Red Water) [serdp-estcp.mil]
Technical Support Center: Purification of Crude Phenylnitromethane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purification of crude phenylnitromethane. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.
Critical Safety Precautions
Phenylnitromethane is a hazardous chemical that requires strict safety protocols. Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS).
-
Toxicity: Phenylnitromethane is toxic if swallowed[1].
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood[1][2]. Wear suitable personal protective equipment (PPE), including chemical-impermeable gloves, flame-retardant clothing, and tightly fitting safety goggles[1].
-
Fire and Explosion Hazard: Phenylnitromethane is a flammable liquid[3][4][5]. Vapors can form explosive mixtures with air[2]. Keep away from heat, sparks, open flames, and other ignition sources[2][3][4]. Use non-sparking tools and explosion-proof equipment[2][4]. There is a risk of violent decomposition or explosion if overheated during distillation or heated under confinement[2][6].
-
Storage: The purified product can decompose on standing[6]. It should be used promptly after purification. Do not store phenylnitromethane in a glass-stoppered bottle, as the stopper can become frozen, and attempts to remove it may lead to an explosion[6]. Store locked up in a cool, dry, and well-ventilated place, preferably under an inert atmosphere[2][3].
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude phenylnitromethane?
A1: Depending on the synthetic route, common impurities may include:
-
The aci-form of phenylnitromethane: This tautomer is often formed during the synthesis and needs to isomerize to the more stable nitro form[6].
-
Unreacted starting materials: Such as benzyl cyanide or benzyl halides[6].
-
Byproducts: Side reactions can lead to the formation of compounds like triphenylisoxazoline oxide and triphenylisoxazole, especially when amines are used as catalysts in condensation reactions[7].
-
Polymeric materials: Polymerization can be an issue, particularly when using strong bases or prolonged heating during synthesis[8].
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as residual acids or bases.
Q2: My purified phenylnitromethane is yellow. Is it pure?
A2: Pure phenylnitromethane is typically a light-yellow oil[6]. A darker color may indicate the presence of impurities or decomposition products. If the distillation is pushed too far or conducted at too high a temperature, the distillate can discolor rapidly upon standing[6].
Q3: How long should I let the ether solution stand before distillation?
A3: To ensure the complete isomerization of the labile aci-form to phenylnitromethane, it is recommended to let the dried ether solution stand for three to four days before removing the ether and distilling[6].
Troubleshooting Guides
Vacuum Distillation Issues
| Problem | Possible Cause | Suggested Solution |
| Bumping/Violent Boiling | Uneven heating or lack of boiling chips/magnetic stirring. | Ensure smooth and even heating using a heating mantle and a sand or oil bath. Use a magnetic stirrer for efficient agitation. |
| Product Darkens or Decomposes in Distilling Flask | The bath temperature is too high, or the distillation is prolonged. | Maintain a low pressure and ensure the bath temperature is not excessively high (e.g., around 135°C for a 4 mm pressure)[6]. Do not attempt to distill the entire residue, as this can lead to decomposition[6]. |
| Difficulty Maintaining Low Pressure | Leaks in the vacuum apparatus. | Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. Use high-vacuum grease on all ground-glass joints. |
| Low Yield of Distillate | Incomplete reaction or isomerization. Product loss during workup. | Ensure the initial synthesis reaction has gone to completion. Allow sufficient time for the aci-form to isomerize[6]. Be careful during aqueous washes to minimize loss to the aqueous layer. |
| Explosion Hazard | Overheating the residue which may contain unstable polynitrated compounds or peroxides. | Crucially, never distill to dryness. Stop the distillation when a small amount of residue remains. If dinitrotoluene formation is possible due to high nitration temperatures, do not attempt fractional distillation[9]. |
General Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product "Oils Out" During Crystallization of a Derivative/Salt | The solution is cooling too quickly. The melting point of the solid is lower than the boiling point of the solvent. High concentration of impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath[10]. Use a lower-boiling point solvent or a solvent mixture[10]. Perform a preliminary purification step (e.g., washing) to reduce the impurity level[10]. |
| Colored Impurities in Final Product | Presence of colored byproducts or decomposition products. | If purifying a solid derivative, activated charcoal can be added to the hot solution to adsorb colored impurities, followed by hot filtration[8][11]. For the oil itself, proper vacuum distillation is the most effective method[6]. |
| Poor Separation During Column Chromatography | The chosen eluent (solvent system) is not optimal. | Use Thin Layer Chromatography (TLC) to test various solvent systems and find one that provides good separation between the product and impurities[12]. |
Data Presentation
Table 1: Physical and Distillation Data for Phenylnitromethane
| Parameter | Value | Reference |
| Appearance | Light yellow oil | [6] |
| Boiling Point | 90–92 °C / 3 mm Hg | [6] |
| 92–94 °C / 4 mm Hg | [6] | |
| Storage Note | Decomposes on standing; should be used promptly. | [6] |
Experimental Protocols
Protocol 1: Purification of Crude Phenylnitromethane via Extraction and Vacuum Distillation
This protocol is adapted from a procedure in Organic Syntheses.[6]
-
Acidification & Extraction:
-
Following the hydrolysis of the precursor, cool the alkaline reaction mixture to 0-10°C in an ice-salt bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid until the solution is acidic.
-
Extract the resulting oil from the aqueous mixture using diethyl ether. Perform multiple extractions to ensure complete recovery.
-
-
Washing and Drying:
-
Combine the ether extracts.
-
Wash the ether solution with 250 cc of ice water containing a few drops of hydrochloric acid.
-
Follow with three washes using 50 cc portions of ice water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
-
Isomerization:
-
Allow the dried ether solution to stand at room temperature for 3-4 days. This crucial step allows the unstable aci-tautomer to convert to the desired nitro-form.
-
-
Solvent Removal:
-
Filter the solution to remove the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator under reduced pressure at a low temperature (15–20°C).
-
-
Vacuum Distillation:
-
Transfer the residual oil to a Claisen flask suitable for vacuum distillation.
-
CRITICAL: Ensure the vacuum apparatus is secure and shielded.
-
Gradually apply vacuum and slowly heat the flask in an oil or sand bath.
-
Collect the fraction boiling at 90–92°C at 3 mm pressure (or 92-94°C at 4 mm)[6].
-
CAUTION: Do not overheat the distillation flask. Violent decomposition can occur[6]. Stop the distillation before the flask is completely dry.
-
Visualizations
Caption: A typical workflow for the purification of crude phenylnitromethane.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Regioselective Functionalization of (Nitromethyl)benzene
Welcome to the technical support center for the regioselective functionalization of (nitromethyl)benzene, also known as phenylnitromethane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
A1: The this compound substrate contains a nitromethyl group (-CH2NO2) attached to the benzene ring. The nitro group is strongly electron-withdrawing by induction. This effect is transmitted through the methylene spacer to the benzene ring, deactivating it towards electrophilic aromatic substitution. Consequently, the nitromethyl group acts as a meta-director . Electrophiles will preferentially attack the meta-positions (C-3 and C-5) of the benzene ring. This is because the ortho and para positions are more deactivated due to the electron-withdrawing nature of the substituent.[1][2][3]
Q2: Why are the yields for functionalization of this compound often low?
A2: The low yields are primarily due to the deactivating effect of the nitromethyl group. This group withdraws electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1] Harsher reaction conditions, such as higher temperatures or stronger Lewis acids, may be required to drive the reaction forward, but this can often lead to an increase in side reactions and decomposition of the starting material.
Q3: Can I perform a Friedel-Crafts alkylation or acylation on this compound?
A3: Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings.[4][5][6][7] The nitromethyl group is a strong deactivating group, which significantly reduces the nucleophilicity of the benzene ring. This deactivation often prevents the formation of the desired product in Friedel-Crafts alkylation and acylation reactions.[4][5] Furthermore, the Lewis acid catalyst (e.g., AlCl3) can complex with the nitro group, further deactivating the ring and inhibiting the reaction.
Q4: Are there any common side reactions to be aware of?
A4: Yes, several side reactions can occur:
-
Side-chain reactions: The benzylic protons on the methylene group are susceptible to reaction under certain conditions, such as radical halogenation or strong oxidation.[8][9][10]
-
Over-reaction/Polysubstitution: While the ring is deactivated, forcing conditions might lead to the introduction of more than one functional group, though this is generally less of a concern than with activated rings.
-
Decomposition: The nitro group can be sensitive to strong acids and high temperatures, potentially leading to decomposition of the starting material and products.
-
Oxidation: Strong oxidizing agents used in some functionalization reactions can lead to the formation of undesired oxidized byproducts.
Troubleshooting Guides
Issue 1: Poor or No Conversion to the Desired Product
| Possible Cause | Troubleshooting Steps |
| Insufficiently reactive electrophile | The deactivated nature of the this compound ring requires a highly reactive electrophile. Consider using a stronger activating agent for your electrophile (e.g., a more potent Lewis acid for halogenation or acylation). |
| Reaction temperature is too low | While higher temperatures can promote side reactions, a certain activation energy must be overcome. Cautiously increase the reaction temperature in small increments, monitoring for product formation and decomposition. |
| Inadequate catalyst | For reactions requiring a catalyst (e.g., Friedel-Crafts type reactions, though not recommended), ensure the catalyst is fresh and anhydrous. The choice of catalyst can also be critical; a stronger Lewis acid might be necessary. |
| Solvent effects | The choice of solvent can influence the reaction rate. Consider switching to a more polar or less coordinating solvent to enhance the reactivity of the electrophile. |
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
| Possible Cause | Troubleshooting Steps |
| Reaction conditions are too harsh | High temperatures can sometimes lead to a loss of regioselectivity. If you are observing a mixture of ortho, meta, and para isomers where meta is expected to be dominant, try lowering the reaction temperature. |
| Steric hindrance | While the nitromethyl group is primarily a meta-director due to electronic effects, bulky electrophiles may experience steric hindrance at the meta-positions, potentially leading to minor amounts of other isomers. If possible, consider using a less sterically demanding electrophile. |
| Reaction mechanism complexity | In some cases, the reaction may not proceed through a simple electrophilic aromatic substitution pathway. It is important to review the literature for the specific reaction you are attempting to ensure there are no known complexities that could affect regioselectivity. |
Issue 3: Product Degradation or Formation of Tarry Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too high | The nitro group can be unstable at elevated temperatures, leading to decomposition. Carefully control the reaction temperature, using an ice bath if necessary, especially during the addition of reagents. |
| Presence of strong oxidizing agents | If your reaction conditions involve strong oxidants, they may be reacting with the starting material or product in undesirable ways. Consider using milder oxidizing agents or protecting sensitive functional groups if possible. |
| Prolonged reaction times | Extended exposure to harsh reaction conditions can lead to product degradation. Monitor the reaction progress closely (e.g., by TLC or GC-MS) and quench the reaction as soon as the starting material is consumed. |
Experimental Protocols
While specific, high-yield protocols for the regioselective functionalization of this compound are not widely reported due to the challenges mentioned, the following are generalized procedures that can be used as a starting point for optimization.
Protocol 1: Synthesis of this compound (Phenylnitromethane)
This protocol is adapted from a known literature procedure and provides the starting material for subsequent functionalization reactions.
Materials:
-
Benzyl cyanide
-
Methyl nitrate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol.
-
To this solution, add a mixture of benzyl cyanide and methyl nitrate while maintaining the temperature between 5-15 °C.
-
After the addition is complete, allow the reaction to proceed until completion.
-
The resulting sodium salt of phenylnitroacetonitrile is then hydrolyzed using a boiling aqueous solution of sodium hydroxide.
-
The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the aci-form of phenylnitromethane.
-
The crude product is extracted with diethyl ether.
-
The ether solution is washed with ice-cold water containing a trace of hydrochloric acid and then with ice water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The ether is removed under reduced pressure, and the crude phenylnitromethane is purified by vacuum distillation.
Protocol 2: General Procedure for Nitration of this compound (for optimization)
Materials:
-
This compound
-
Concentrated nitric acid (fuming)
-
Concentrated sulfuric acid
-
Dichloromethane (or other inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid while maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
In a separate flask, dissolve this compound in an inert solvent like dichloromethane.
-
Cool the solution of this compound in an ice bath.
-
Slowly add the cold nitrating mixture to the this compound solution dropwise, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, expected to be predominantly the meta-nitro isomer, can be purified by column chromatography or recrystallization.
Data Presentation
Due to the limited availability of specific quantitative data for the functionalization of this compound in the scientific literature, a detailed table of yields and isomer ratios cannot be provided at this time. Researchers are encouraged to perform careful optimization and analysis of their reactions to determine these parameters. The expected major product for electrophilic aromatic substitution is the meta-isomer .
Visualizations
Experimental Workflow for Functionalization
References
- 1. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 2. sarthaks.com [sarthaks.com]
- 3. youtube.com [youtube.com]
- 4. brainly.com [brainly.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Optimizing the Henry Reaction with α-Nitrotoluene
Welcome to the technical support center for the optimization of the Henry (nitroaldol) reaction using α-Nitrotoluene. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Henry reaction and why is it useful?
The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] This reaction is highly valuable in organic synthesis as the resulting β-nitro alcohol products can be readily converted into other important functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1]
Q2: What are the key mechanistic steps of the Henry reaction?
The reaction mechanism proceeds through the following reversible steps:[1]
-
Deprotonation: A base abstracts an acidic α-proton from the nitroalkane (α-Nitrotoluene) to form a resonance-stabilized nitronate anion.
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Protonation: The resulting alkoxide intermediate is protonated by the conjugate acid of the base to yield the β-nitro alcohol.
Q3: My Henry reaction with α-Nitrotoluene is showing low or no conversion. What are the common causes?
Low conversion in the Henry reaction with α-Nitrotoluene can be attributed to several factors:
-
Insufficiently Strong Base: The acidity of the α-proton in α-Nitrotoluene is influenced by the phenyl group. An inappropriate base may not be strong enough to efficiently generate the nitronate anion.
-
Steric Hindrance: The bulky phenyl group of α-Nitrotoluene, as well as bulky aldehydes, can sterically hinder the approach of the nucleophile to the carbonyl carbon, slowing down the reaction rate.[1]
-
Reaction Reversibility: The Henry reaction is reversible, and the equilibrium may favor the starting materials under certain conditions.[1][2]
-
Poor Solubility: The reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor reactivity.
Q4: What are the common side reactions to be aware of when using α-Nitrotoluene in a Henry reaction?
Several side reactions can compete with the desired Henry reaction:
-
Dehydration: The β-nitro alcohol product can undergo dehydration, especially under elevated temperatures or in the presence of a strong base, to form a nitroalkene (a nitrostyrene derivative).[1]
-
Cannizzaro Reaction: If the aldehyde substrate has no α-protons and a strong base is used, the aldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield an alcohol and a carboxylic acid.[1]
-
Self-Condensation (Aldol): The aldehyde can undergo self-condensation, particularly if it is prone to enolization.
-
Retro-Henry Reaction: The β-nitro alcohol product can revert to the starting materials.[1]
Troubleshooting Guides
Low Yield and Conversion
| Symptom | Possible Cause | Suggested Solution |
| Low to no product formation | Ineffective deprotonation of α-Nitrotoluene. | Use a stronger base (e.g., DBU, TMG) or a metal catalyst system (e.g., Cu(OAc)₂ with a ligand). |
| Steric hindrance from bulky substrates. | Increase reaction time and/or temperature. Consider using a less sterically demanding aldehyde if possible. | |
| Unfavorable reaction equilibrium. | Use an excess of one reactant (typically the less expensive one). Remove water if it is formed during the reaction. | |
| Reaction stalls after initial conversion | Catalyst deactivation. | Add a fresh portion of the catalyst. Ensure anhydrous conditions if the catalyst is moisture-sensitive. |
| Product inhibition. | Consider performing the reaction in a flow system to continuously remove the product. |
Poor Diastereoselectivity
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers | Lack of facial selectivity in the nucleophilic attack. | Employ a chiral catalyst or ligand to induce stereoselectivity. Optimize the solvent and temperature, as these can influence the transition state geometry. |
| Epimerization of the product. | Use milder reaction conditions (lower temperature, weaker base) to minimize the retro-Henry reaction which can lead to epimerization. |
Formation of Byproducts
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of nitroalkene formed | Dehydration of the β-nitro alcohol product. | Use a milder base and lower reaction temperature. Isolate the β-nitro alcohol quickly after the reaction is complete. |
| Presence of Cannizzaro or Aldol products | Competing side reactions of the aldehyde. | Use a milder base or a Lewis acid catalyst to promote the Henry reaction selectively. Add the aldehyde slowly to the reaction mixture containing the pre-formed nitronate. |
Experimental Protocols
General Protocol for the Base-Catalyzed Henry Reaction of α-Nitrotoluene
This protocol describes a general procedure for the reaction between α-Nitrotoluene and an aromatic aldehyde using an organic base.
Materials:
-
α-Nitrotoluene
-
Aromatic aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of α-Nitrotoluene (1.2 equivalents) in anhydrous THF (0.5 M), add the aromatic aldehyde (1.0 equivalent).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DBU (0.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol for a Diastereoselective Henry Reaction using a Copper(II) Catalyst
This protocol provides a method for achieving diastereoselectivity in the Henry reaction of α-Nitrotoluene using a copper catalyst with a chiral ligand.
Materials:
-
α-Nitrotoluene
-
Aromatic aldehyde
-
Copper(II) acetate (Cu(OAc)₂)
-
Chiral bis(oxazoline) ligand
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve Cu(OAc)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%) in ethanol (0.5 M).
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.
-
Add α-Nitrotoluene (1.5 equivalents) to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C) and add triethylamine (1.2 equivalents).
-
Stir the reaction and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer.
Visualizations
Caption: Experimental workflow for the Henry reaction.
Caption: Troubleshooting logic for low yield in the Henry reaction.
References
Technical Support Center: Catalyst Performance in (Nitromethyl)benzene Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Nitromethyl)benzene, also known as nitrotoluene. The focus is on addressing common issues related to catalyst deactivation and regeneration, particularly when using solid acid catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis?
A1: While the traditional method uses a mixture of concentrated nitric and sulfuric acids, modern approaches are increasingly focused on heterogeneous solid acid catalysts to minimize corrosion and environmental waste.[1] Commonly researched solid acid catalysts include various zeolites (such as H-beta, H-ZSM-5, and H-mordenite) and other materials like sulfated zirconia.[2][3][4] Zeolite H-beta has shown promise due to its high conversion rates and notable para-selectivity in the vapor-phase nitration of toluene.[2]
Q2: My solid acid catalyst is losing activity quickly. What are the likely causes?
A2: Rapid deactivation of solid acid catalysts, especially zeolites, in toluene nitration is a known issue.[2] The primary cause is often the blockage of catalyst pores by strongly adsorbed reactant and product molecules, as well as byproduct formation, a phenomenon known as fouling or coking.[2][5] In some vapor-phase nitration experiments, complete deactivation of H-beta zeolite was observed within 30 minutes.[2] Another study noted deactivation of zeolite beta after 5-10 hours on-stream.[5][6]
Q3: Can water in the reaction mixture affect the catalyst's performance?
A3: Yes, water plays a critical role in the nitration process. It can be introduced with the nitric acid or be formed as a byproduct of the reaction.[6] The presence of water can reduce the concentration of the active nitronium ion and may also impact the acidic properties of the catalyst.[6] Therefore, efficient removal of water, for instance through azeotropic distillation, is often crucial for maintaining catalyst activity and can enhance both activity and selectivity.[5]
Q4: What is catalyst poisoning and is it a concern in this compound synthesis?
A4: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by impurities in the feed or byproducts of the reaction.[7][8][9] Common poisons for various catalysts include sulfur compounds, halides, and heavy metals.[7][9] While coking is the more frequently cited issue in toluene nitration with solid acids, poisoning is a potential concern. For instance, aromatic amines are known to be potent poisons for transition metal catalysts.[10] Even nitro compounds themselves can, in some catalytic systems, act as poisons.[8]
Troubleshooting Guides
Issue 1: Rapid Decrease in Catalyst Activity and Product Yield
-
Possible Cause: Fouling of the catalyst pores with carbonaceous deposits (coke) from reactants, products, or byproducts.[2][5]
-
Troubleshooting Steps:
-
Confirm Fouling: Analyze the spent catalyst using techniques like thermogravimetric analysis (TGA) to quantify the amount of deposited coke.
-
Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant feed rates may reduce the rate of coke formation.
-
Implement Regeneration: If fouling is confirmed, proceed with a regeneration protocol, typically involving controlled oxidation to burn off the carbonaceous deposits.[5][11]
-
Issue 2: Poor Selectivity for the Desired Isomer (e.g., p-nitrotoluene)
-
Possible Cause: The catalyst's pore structure and acidity, as well as reaction conditions, influence isomer selectivity.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of zeolite can significantly impact selectivity. For example, zeolite beta has been reported to provide a higher para-to-ortho nitrotoluene ratio compared to other zeolites like ZSM-5.[5][6]
-
Temperature Adjustment: The selectivity for p-nitrotoluene can be temperature-dependent. Experiment with varying the reaction temperature to find the optimal point for the desired isomer.[3]
-
Water Removal: As mentioned, efficient water removal can improve selectivity.[5]
-
Data Presentation
Table 1: Summary of Catalyst Deactivation Data in Toluene Nitration
| Catalyst Type | Reaction Phase | Observed Deactivation Time | Primary Deactivation Mechanism | Reference(s) |
| Zeolite H-beta | Vapor Phase | Within 30 minutes | Pore blockage by byproducts | [2] |
| Zeolite beta | Vapor Phase | 5-10 hours on-stream | Fouling/Coking | [5][6] |
| Supported H₂SO₄ on Silica | Vapor Phase | Continuous loss of H₂SO₄ | Leaching of the active component | [5][6] |
Table 2: Effectiveness of Catalyst Regeneration Methods for Poisoning
Note: This data is from studies on SCR catalysts but illustrates the potential effectiveness of these methods for removing certain types of poisons.
| Poison | Regeneration Method | Removal Efficiency | Reference(s) |
| Lead (Pb) | Acetic Acid Washing | 99.2% | [12][13] |
| Arsenic (As) | Acetic Acid Washing | 98.8% | [12][13] |
| Sodium (Na) | Acetic Acid Washing | 99.9% | [12][13] |
| Potassium (K) | Acetic Acid Washing | 93.9% | [12][13] |
Experimental Protocols
Protocol 1: Standard Batch Nitration of Toluene
This protocol, adapted from established laboratory procedures, serves as a baseline for evaluating catalyst performance.[14][15]
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and placed in an ice-water bath, slowly add 1.0 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid while stirring.
-
Reaction Setup: Place 1.0 mL of toluene in a separate reaction vessel equipped with a stirrer and cooling capabilities.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the toluene over a period of about 5 minutes, ensuring the reaction temperature is maintained at a low level.
-
Reaction: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. Continue stirring for an additional 5 minutes.
-
Workup: Transfer the reaction mixture to a separatory funnel containing 10 mL of water. Extract the product with diethyl ether.
-
Neutralization and Drying: Wash the organic layer with a 10% sodium bicarbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation: Evaporate the solvent to obtain the nitrotoluene product.
Protocol 2: General Procedure for Regeneration of a Deactivated Solid Acid Catalyst
This protocol is a generalized procedure based on methods for regenerating various types of catalysts and can be adapted for solid acids used in nitration.[5][11][16]
-
Initial Cleaning (Optional): If the catalyst is contaminated with soluble impurities, wash it with deionized water.[16]
-
Acid Washing (for Poisoning): If heavy metal poisoning is suspected, wash the catalyst with a dilute acid solution (e.g., acetic acid or sulfuric acid).[12][13][16] Note that this may also remove some of the active catalytic components.[16]
-
Oxidative Treatment (for Coking):
-
Re-impregnation (If Necessary): If active components were leached during the reaction or washing steps, they can be replenished by impregnating the catalyst with a solution containing the precursor of the active species.[16]
-
Final Activation: The regenerated catalyst may need to be activated before use, for example, by heating under a flow of inert gas to remove any adsorbed water.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Logical flow of the catalyst regeneration process.
Caption: Mechanism of catalyst poisoning by active site blockage.
References
- 1. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cerritos.edu [cerritos.edu]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. csc.com.tw [csc.com.tw]
Technical Support Center: α-Nitrotoluene Storage and Stability
Welcome to the technical support center for α-Nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the prevention of degradation and polymerization of α-Nitrotoluene during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with α-Nitrotoluene during storage?
A1: The primary stability concern with α-Nitrotoluene is not polymerization in the traditional sense, but rather thermal and autocatalytic decomposition. While this may produce complex, higher-molecular-weight byproducts, the initial process is the breakdown of the molecule. This decomposition can be accelerated by heat, light, and the presence of impurities. Products of this decomposition include benzonitrile, benzaldehyde, and oxides of nitrogen.[1]
Q2: What are the visible signs of α-Nitrotoluene degradation?
A2: Signs of degradation include a darkening or change in color of the liquid, an increase in viscosity, or the formation of solid precipitates. In advanced stages, a noticeable pressure buildup in the container may occur due to the evolution of gaseous byproducts like oxides of nitrogen.
Q3: What are the ideal storage conditions for α-Nitrotoluene?
A3: To ensure maximum stability, α-Nitrotoluene should be stored in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[2][3] Containers should be tightly sealed and kept in a well-ventilated area.[4][5] It is also crucial to avoid contact with incompatible materials.
Q4: What materials are incompatible with α-Nitrotoluene?
A4: α-Nitrotoluene should not be stored in contact with strong acids, strong bases, amines, oxidizing agents, or reducing agents, as these can catalyze its decomposition.[5][6] Care should be taken to ensure that storage containers are made of a compatible material, such as amber glass or a suitable chemically resistant polymer. Avoid glass-stoppered bottles, as decomposition can cause the stopper to become frozen, and attempts to remove it may lead to an explosion.[2]
Q5: Are there any recommended inhibitors to prevent the degradation of α-Nitrotoluene?
A5: While the literature does not specify inhibitors that have been validated for α-nitrotoluene, stabilizers used for other unstable organic nitro compounds, such as nitrocellulose, may be effective. These include compounds like diphenylamine and ethyl centralite, which act as acid scavengers. The use of such inhibitors for α-nitrotoluene would require experimental validation to determine their efficacy and optimal concentration.
Troubleshooting Guide: Degradation of α-Nitrotoluene
This guide provides a step-by-step approach to diagnosing and resolving issues related to the instability of α-Nitrotoluene during your experiments.
| Issue | Possible Cause | Recommended Action |
| Discoloration or increased viscosity of α-Nitrotoluene | Exposure to elevated temperatures or light; Contamination. | 1. Immediately move the container to a refrigerated (2-8°C), dark location.2. Verify that the storage container is appropriate and properly sealed.3. If contamination is suspected, consider purifying the α-nitrotoluene (e.g., by distillation under reduced pressure), though be aware that heating can promote decomposition.[2] |
| Pressure buildup in the storage container | Advanced decomposition leading to the formation of gaseous byproducts (e.g., oxides of nitrogen). | CAUTION: Handle with extreme care in a well-ventilated fume hood. 1. Cool the container to 2-8°C to reduce the vapor pressure of the byproducts.2. Slowly and carefully vent the container. 3. The material is likely significantly degraded and may not be suitable for use. Consider safe disposal according to your institution's guidelines. |
| Inconsistent experimental results using stored α-Nitrotoluene | Partial degradation of the starting material. | 1. Test the purity of the α-Nitrotoluene using an appropriate analytical method (e.g., HPLC, GC-MS).2. If degradation is confirmed, purify the material before use or use a fresh batch.3. Review storage conditions to prevent future degradation. |
Data Summary
| Stabilizer Type | Example Stabilizers | Typical Concentration Range (for other nitro compounds) | Proposed Mechanism of Action |
| Acid Scavengers | Diphenylamine, Ethyl Centralite | 0.5 - 2.0% (w/w) | Neutralize acidic byproducts (e.g., nitric and nitrous acids from the decomposition of the nitro group) that can catalyze further degradation. |
| Free Radical Scavengers | Butylated Hydroxytoluene (BHT) | 10 - 200 ppm | Inhibit free-radical chain reactions, which may be involved in oxidative degradation pathways. |
Experimental Protocols
Protocol for Accelerated Stability Testing of α-Nitrotoluene
This protocol outlines a general procedure to evaluate the stability of α-Nitrotoluene under accelerated conditions and to test the efficacy of potential stabilizers.
Objective: To assess the thermal stability of α-Nitrotoluene, alone and in the presence of a stabilizer, by monitoring its degradation over time at an elevated temperature.
Materials:
-
α-Nitrotoluene
-
Potential stabilizer (e.g., diphenylamine)
-
High-purity solvent for dilution (e.g., acetonitrile, HPLC grade)
-
Small volume amber glass vials with PTFE-lined screw caps
-
Heating block or oven capable of maintaining a constant temperature (e.g., 40°C)
-
HPLC or GC-MS system for analysis
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the stabilizer in a suitable solvent if it is a solid.
-
In separate amber glass vials, prepare the following samples:
-
Control: α-Nitrotoluene only.
-
Test Sample(s): α-Nitrotoluene with the desired concentration(s) of the stabilizer.
-
-
Ensure all samples have the same initial concentration of α-Nitrotoluene.
-
Blanket the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
-
-
Initial Analysis (Time = 0):
-
Immediately after preparation, take an aliquot from each vial.
-
Dilute the aliquot with the analysis solvent to a suitable concentration for your analytical method.
-
Analyze the sample using a validated HPLC or GC-MS method to determine the initial concentration of α-Nitrotoluene. This is your baseline reading.
-
-
Accelerated Aging:
-
Place the sealed vials in a heating block or oven set to a constant elevated temperature (e.g., 40°C). This temperature should be high enough to accelerate degradation but low enough to avoid rapid decomposition.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week), remove one set of vials from the heating source.
-
Allow the vials to cool to room temperature.
-
Take an aliquot from each vial, dilute appropriately, and analyze using the same method as the initial analysis.
-
-
Data Analysis:
-
Quantify the concentration of α-Nitrotoluene remaining at each time point for both the control and test samples.
-
Plot the percentage of α-Nitrotoluene remaining versus time for each condition.
-
Compare the degradation rate of the control sample to the samples containing the stabilizer to evaluate the stabilizer's effectiveness.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Antioxidants & Stabilizers - Elastomer Additives - Elastomers - Knowde [knowde.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
Managing exothermic reactions in the large-scale synthesis of (Nitromethyl)benzene
Welcome to the technical support center for the large-scale synthesis of (Nitromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the highly exothermic nature of this reaction, ensuring both safety and optimal product yield.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the large-scale synthesis of this compound.
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
A thermal runaway is a critical situation where the heat generated by the exothermic nitration of toluene exceeds the heat removal capacity of the system.[1] This can lead to a rapid, self-accelerating increase in temperature and pressure, potentially resulting in reactor failure and the release of hazardous materials.[1]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the feed of the nitrating mixture (concentrated nitric and sulfuric acids).[1] This is the most critical first step to prevent further heat generation.[1]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity.[1] This may involve increasing the coolant flow rate or using a lower temperature coolant.
-
Maintain Agitation: Proper agitation is crucial for efficient heat transfer to the cooling surfaces and to prevent the formation of localized hot spots.[2][3] If the agitator fails, do not restart it, as this could suddenly mix unreacted reagents and trigger a violent exotherm.[1]
-
Prepare for Emergency Quench: If the temperature continues to rise despite these measures, be prepared to quench the reaction by transferring the reactor contents to a quench tank containing a large volume of crushed ice and water.[1][2]
Potential Causes and Long-Term Solutions:
-
Incorrect Rate of Addition: Adding the nitrating acid too quickly is a common cause of thermal runaway.
-
Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction.
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway reaction.[2][3]
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.[2]
-
Solution: Verify the concentration of nitric and sulfuric acid before use with calibrated instruments.[1]
-
Issue 2: Low Yield of this compound Isomers
Low product yield can be attributed to several factors, from incomplete reactions to the formation of unwanted byproducts.[1][2]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Formation of Byproducts: The formation of di- and poly-nitrated compounds, as well as oxidation products, can reduce the yield of the desired mononitro isomers.[1]
-
Solution: Lowering the reaction temperature is the most effective method to minimize byproduct formation. Reducing the concentration of the nitrating agent can also help.[1]
-
-
Poor Phase Mixing: Toluene and the nitrating acid mixture are immiscible, and poor mixing can limit the reaction rate.
-
Solution: Increase the agitation speed to improve mass transfer between the phases.[5]
-
-
Inefficient Work-up: Product can be lost during the quenching and extraction phases.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of sulfuric acid in the nitration of toluene?
A1: Sulfuric acid serves two main functions in this reaction. Firstly, it acts as a catalyst by protonating nitric acid, which leads to the formation of the highly electrophilic nitronium ion (NO2+), the active nitrating species.[6] Secondly, it absorbs the water produced during the reaction, which drives the equilibrium towards the formation of the products.[6]
Q2: What is the optimal temperature range for the mononitration of toluene on a large scale?
A2: To favor the formation of mononitrotoluene isomers and prevent dinitration, the reaction temperature should be carefully controlled.[7][8] A typical temperature range is between 30°C and 45°C.[9] Toluene is more reactive than benzene, so a lower temperature is used compared to the nitration of benzene.[7][8]
Q3: How can the formation of the undesired meta-isomer of this compound be minimized?
A3: The methyl group of toluene is an ortho-, para-director.[7] While the formation of the meta-isomer is generally low (around 5%), its formation can be further minimized by controlling the reaction temperature.[7][8] Lower temperatures generally favor the formation of the para-isomer.
Q4: What are the key differences in managing exotherms between batch and continuous flow nitration?
A4:
-
Batch Nitration: In batch reactors, managing exotherms relies on controlled, slow addition of reagents and efficient heat removal through cooling jackets.[4] The large volume can make heat dissipation challenging, increasing the risk of thermal runaway.[9]
-
Continuous Flow Nitration: Continuous flow reactors, such as microreactors or heat exchanger reactors, offer superior heat transfer due to their high surface-area-to-volume ratio.[9] This allows for better temperature control and enhanced safety, making them well-suited for highly exothermic reactions like nitration.[9]
Q5: How should a large-scale nitration reaction be safely quenched?
A5: The standard and safest procedure is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[1][2] This serves to both dilute the strong acids and dissipate the significant heat of dilution.[2]
Data Presentation
Table 1: Typical Reaction Parameters for the Mononitration of Toluene
| Parameter | Value | Reference(s) |
| Reactants | Toluene, Concentrated Nitric Acid, Concentrated Sulfuric Acid | [5] |
| Molar Ratio (Toluene:HNO₃) | Typically, a slight excess of toluene is used. | [9] |
| Mixed Acid Composition | H₂SO₄: 52-60% wt., HNO₃: 28-32% wt., H₂O: 12-20% wt. | [5] |
| Reaction Temperature | 30-45°C | [9] |
| Addition Time of Nitrating Acid | 1.5 - 3 hours | [9] |
| Total Operation Time | 2 - 4 hours | [9] |
| Heat of Reaction | Approximately -125 kJ/mol | [9] |
Experimental Protocols
Representative Protocol for Large-Scale Synthesis of this compound
Disclaimer: This protocol is a representative guideline and must be adapted and optimized for specific equipment and safety protocols of your facility. A thorough risk assessment should be conducted before any large-scale synthesis.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and equipped with a calibrated thermometer, a mechanical stirrer, a dropping funnel, and an efficient cooling system.
-
Charge the reactor with the required amount of toluene.
-
-
Preparation of the Nitrating Mixture:
-
In a separate vessel, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath. The order of addition is critical to prevent a violent exothermic reaction.[2]
-
-
Nitration Reaction:
-
Begin vigorous stirring of the toluene in the reactor and start the cooling system to bring the toluene to the initial reaction temperature (e.g., 25-30°C).
-
Slowly add the prepared nitrating mixture dropwise from the dropping funnel into the stirred toluene. The rate of addition should be carefully controlled to maintain the reaction temperature within the desired range (e.g., not exceeding 40°C).[5]
-
Continuously monitor the internal temperature of the reactor.
-
-
Reaction Completion and Work-up:
-
After the addition of the nitrating mixture is complete, continue stirring the reaction mixture for an additional period (e.g., 1-2 hours) to ensure the reaction goes to completion.[5]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully transfer the reaction mixture to a quench tank containing a large amount of crushed ice and water with vigorous stirring.[1][2]
-
-
Isolation and Purification:
-
Transfer the quenched mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer (containing the this compound isomers).
-
Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize any residual acid), and finally with water again.[2][10]
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent can be removed under reduced pressure, and the resulting mixture of this compound isomers can be purified by fractional distillation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for a thermal runaway event.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Nitration Of Toluene-Mechanism And Examples [themasterchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
Identifying and removing impurities from commercial α-Nitrotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from commercial α-nitrotoluene (also known as 2-nitrotoluene or o-nitrotoluene).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial α-nitrotoluene?
Commercial α-nitrotoluene typically contains several impurities, with the most common being its isomers, 3-nitrotoluene (m-nitrotoluene) and 4-nitrotoluene (p-nitrotoluene).[1] Other potential impurities include unreacted toluene, water, and dinitrotoluenes.[1] The formation of dinitrotoluenes is more likely if the temperature during the nitration of toluene is not carefully controlled.[2]
Q2: How can I identify the impurities in my α-nitrotoluene sample?
Several analytical techniques can be used to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can effectively separate the different nitrotoluene isomers and other minor impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers of nitrotoluene. A common method involves using a C18 column with a methanol/water mobile phase.[3][4][5]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide information about the functional groups present and help in identifying the main components and significant impurities.
Q3: What are the primary methods for purifying commercial α-nitrotoluene?
The main purification techniques for α-nitrotoluene are fractional distillation and recrystallization.[1] The choice of method depends on the level of purity required and the specific impurities present.
Q4: When is fractional distillation the preferred method?
Fractional distillation is effective for separating components with different boiling points. Since the boiling points of the nitrotoluene isomers are distinct, fractional distillation can be used to separate them.[2][6] It is particularly useful for removing the lower-boiling o-nitrotoluene from the higher-boiling p-nitrotoluene.[7]
Q5: How can I use recrystallization to purify α-nitrotoluene?
Recrystallization is a technique used to purify solid compounds.[8][9] While α-nitrotoluene is a liquid at room temperature, it can be purified by cooling to low temperatures to induce crystallization.[2] This method is particularly effective for removing the p-nitrotoluene isomer, which has a higher melting point and will crystallize out first upon cooling.[2][7] The remaining liquid will be enriched in the o- and m-isomers.
Q6: Are there any safety precautions I should take when handling α-nitrotoluene?
Yes, α-nitrotoluene is a hazardous substance and should be handled with care. Always work in a well-ventilated area or a fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Avoid inhalation of vapors and contact with skin and eyes.[10][13] In case of accidental exposure, consult the Safety Data Sheet (SDS) for first-aid measures.[10][13] Explosions have been reported during the fractional distillation of nitrotoluene isomers, especially when excessive heat is applied or when dinitrotoluenes are present.[2]
Troubleshooting Guides
Issue 1: Poor separation of isomers during fractional distillation.
-
Possible Cause: Insufficient column efficiency.
-
Troubleshooting Step:
-
Ensure you are using a distillation column with a sufficient number of theoretical plates (e.g., a Vigreux or packed column).[2]
-
Control the heating rate to maintain a slow and steady distillation.
-
Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially improve separation.[2][7]
-
Issue 2: The sample does not crystallize upon cooling.
-
Possible Cause: The concentration of the impurity that crystallizes first (typically p-nitrotoluene) is too low, or the cooling temperature is not low enough.
-
Troubleshooting Step:
Issue 3: The purified α-nitrotoluene is still contaminated with the p-isomer after a single recrystallization.
-
Possible Cause: A single recrystallization may not be sufficient to achieve high purity, especially if the initial concentration of the p-isomer is high.
-
Troubleshooting Step:
-
Perform multiple recrystallization steps. After the first filtration, the remaining liquid can be cooled again to a lower temperature to crystallize out more of the p-isomer.[7]
-
The collected crystals of p-nitrotoluene can be further purified by recrystallization from a suitable solvent like methanol.[7]
-
Data Presentation
Table 1: Physical Properties of Nitrotoluene Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) |
| α-Nitrotoluene (ortho) | 222 | -9.27 (α-form), -3.17 (β-form) |
| m-Nitrotoluene (meta) | 232 | 16 |
| p-Nitrotoluene (para) | 238 | 51.6 |
Table 2: Typical Impurities in Commercial Nitrotoluene Isomers
| Product | Purity (%) | Typical Impurities and Content (%) |
| 2-Nitrotoluene | 99.2 - 99.5 | 3- and 4-nitrotoluenes (0.8%), water (0.2%), toluene (0.1%) |
| 3-Nitrotoluene | 99.0 | 2- and 4-nitrotoluenes (1.0%), water (0.1%) |
| 4-Nitrotoluene | 99.5 | 2- and 3-nitrotoluenes (0.5%), dinitrotoluene (0.1%), water (0.1%) |
Source:[1]
Experimental Protocols
Protocol 1: Purification of α-Nitrotoluene by Fractional Distillation
-
Safety Precautions: Perform the distillation in a fume hood. Wear appropriate PPE. Be aware of the potential for explosion if dinitrotoluenes are present.[2]
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column.
-
Procedure: a. Place the impure α-nitrotoluene in the distillation flask. b. Slowly heat the flask. c. Collect the fraction that distills at the boiling point of α-nitrotoluene (approximately 222°C at atmospheric pressure).[7] d. Discard the initial and final fractions, which are likely to be enriched in lower and higher boiling point impurities, respectively. e. For higher purity, a second fractional distillation can be performed.
Protocol 2: Purification of α-Nitrotoluene by Low-Temperature Crystallization
-
Safety Precautions: Handle α-nitrotoluene in a fume hood and wear appropriate PPE.
-
Procedure: a. Place the commercial α-nitrotoluene mixture in a flask. b. Cool the flask in an ice-salt bath or a freezer to a temperature between -10°C and -20°C.[2][7] c. Crystals of p-nitrotoluene should form. d. Separate the crystals from the liquid by filtration or decantation. The liquid phase will be enriched in α-nitrotoluene.[7] e. To further purify the liquid fraction, it can be subjected to fractional distillation.
Visualizations
Caption: Workflow for identifying and removing impurities from α-nitrotoluene.
Caption: Decision logic for choosing a purification method for α-nitrotoluene.
References
- 1. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Fractional Distillation of Nitro-Toluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. sciencemadness.org [sciencemadness.org]
- 5. agilent.com [agilent.com]
- 6. US3620928A - Method of separating isomers of mononitrotoluene - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. godeepak.com [godeepak.com]
Validation & Comparative
A Comparative Guide to (Nitromethyl)benzene and Other Nitroalkanes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic utility of (Nitromethyl)benzene against other common nitroalkanes like nitromethane, nitroethane, and 2-nitropropane. The unique structural features of these building blocks significantly influence their reactivity, performance, and application in key organic transformations. This analysis is supported by comparative data and detailed experimental protocols for foundational reactions.
Introduction: The Versatility of Nitroalkanes
Nitroalkanes are exceptionally versatile reagents in organic synthesis.[1] The potent electron-withdrawing nature of the nitro group significantly increases the acidity of α-protons, facilitating the formation of stabilized carbanions (nitronates) under basic conditions.[2][3] These nucleophilic nitronates are central to a variety of powerful carbon-carbon bond-forming reactions, including the Henry (nitroaldol) reaction and the Michael addition.[4] Furthermore, the nitro group itself is a synthetic chameleon, readily transformable into other crucial functional groups such as carbonyls via the Nef reaction or amines through reduction.[3][5][6] This diverse reactivity makes nitroalkanes indispensable precursors for synthesizing complex molecules, including pharmaceuticals and natural products.[1]
This guide focuses on comparing this compound, a primary nitroalkane bearing an α-aryl group, with fundamental aliphatic nitroalkanes to highlight the impact of steric and electronic differences on their synthetic performance.
Comparative Analysis of Reactivity
The primary factors governing the reactivity of nitroalkanes are the acidity of the α-proton and steric hindrance around the nucleophilic carbon.
-
This compound: The α-protons are particularly acidic due to the resonance stabilization of the conjugate base (nitronate) by the adjacent phenyl ring. This enhanced acidity allows for deprotonation under milder basic conditions. However, the bulky phenyl group can introduce significant steric hindrance, potentially lowering reaction rates compared to smaller nitroalkanes, especially with sterically demanding electrophiles.
-
Nitromethane: As the smallest nitroalkane, it exhibits the highest reactivity in many cases due to minimal steric hindrance. It is an excellent substrate for reactions where the introduction of a nitromethyl group is desired.[7]
-
Nitroethane: A primary nitroalkane that is slightly less acidic and more sterically hindered than nitromethane. Its use in C-C bond formation introduces a methyl-substituted stereocenter.
-
2-Nitropropane: A secondary nitroalkane, it is less acidic and more sterically hindered than its primary counterparts. It is used to generate quaternary carbon centers adjacent to the newly formed functional group.
Key Synthetic Transformations: A Comparative Overview
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[8] This reaction is fundamental for synthesizing 1,2-amino alcohols, valuable motifs in many bioactive molecules.[8] All steps of the Henry reaction are reversible.[7][8]
Comparative Performance in the Henry Reaction
| Nitroalkane | Representative Aldehyde | Base/Catalyst | Solvent | Yield (%) | Comments |
| This compound | Benzaldehyde | KF/Al₂O₃ | Isopropanol | 85-95 | Good yields; formation of two stereocenters. The benzylic product is useful for further transformations. |
| Nitromethane | Benzaldehyde | Zn(OTf)₂ / DIPEA | CH₂Cl₂ | ~90 | Highly reactive, often used in excess. Product is a primary nitro alcohol.[8] |
| Nitroethane | Benzaldehyde | TBAF | THF | 80-90 | Good reactivity; product contains a new stereocenter at the α-carbon. |
| 2-Nitropropane | Benzaldehyde | Amberlyst A-21 | None | ~75 | Slower reaction due to steric hindrance and lower acidity. Forms a quaternary center. |
The Michael Addition
The Michael addition involves the conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound.[9] This reaction is a powerful method for 1,4-difunctionalization and the construction of complex carbon skeletons.
Comparative Performance in the Michael Addition
| Nitroalkane | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Comments |
| This compound | Methyl Vinyl Ketone | DBU | Acetonitrile | 88 | High reactivity due to acidity, but sterics can be a factor with substituted acceptors. |
| Nitromethane | Methyl Acrylate | TBAF | THF | 95 | Excellent Michael donor; can sometimes undergo double addition.[10] |
| Nitroethane | Acrylonitrile | NaOH / Phase Transfer | H₂O/CH₂Cl₂ | ~70 | Good nucleophile, though yields can be moderate without optimized conditions.[10] |
| 2-Nitropropane | Chalcone | Organocatalyst | Toluene | 85 (High ee) | Often used in asymmetric catalysis to generate chiral quaternary centers. |
The Nef Reaction
The Nef reaction transforms a primary or secondary nitroalkane into a corresponding aldehyde or ketone by hydrolyzing the nitronate salt under acidic conditions.[6][11] This reaction serves as a crucial "unmasking" step, converting the nitroalkane, which acts as an acyl anion equivalent, into a valuable carbonyl group.[6]
Comparative Performance in the Nef Reaction
The Nef reaction is generally applicable to primary and secondary nitroalkanes. The yields are more dependent on the specific protocol (e.g., classical strong acid, oxidative, or reductive methods) than on the structure of the R-group, provided no acid-sensitive functional groups are present.
| Nitroalkane Precursor | Reaction Conditions | Product | Yield (%) | Comments |
| This compound | 1. NaOMe, MeOH 2. H₂SO₄, H₂O | Benzaldehyde | 70-80 | Standard conversion; the aromatic ring is stable to acidic conditions. |
| 1-Nitropropane | 1. NaOH, H₂O 2. H₂SO₄, H₂O | Propanal | ~75 | Classic procedure for converting primary nitroalkanes to aldehydes. |
| 2-Nitropropane | Oxone, MeOH/H₂O | Acetone | 85-95 | Oxidative Nef conditions often provide higher yields and milder conditions.[12] |
| Cyclohexylnitromethane | TiCl₃, NH₄OAc, H₂O | Cyclohexanecarboxaldehyde | ~80 | Reductive Nef conditions are useful for substrates sensitive to strong acid or oxidants. |
Experimental Protocols
General Protocol for the Henry Reaction
-
To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add the nitroalkane (1.2-2.0 equiv).
-
Add the base or catalyst (e.g., 10 mol% TBAF) to the mixture at the appropriate temperature (often 0 °C to room temperature).
-
Stir the reaction and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aq. NH₄Cl solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the β-nitro alcohol.[13]
General Protocol for the Michael Addition
-
To a solution of the α,β-unsaturated compound (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add the nitroalkane (1.2-1.5 equiv).
-
Add a catalytic amount of a base (e.g., DBU, 5-10 mol%) to the solution.
-
Stir the reaction at the appropriate temperature until completion is observed by TLC.
-
Quench the reaction, typically with dilute HCl or saturated aq. NH₄Cl.
-
Perform an aqueous workup by extracting with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the resulting 1,4-adduct by column chromatography.[10][13]
General Protocol for the Nef Reaction (Classical)
-
Dissolve the nitroalkane (1.0 equiv) in a suitable solvent such as methanol.
-
Add a strong base (e.g., sodium methoxide, 1.1 equiv) and stir until the nitronate salt formation is complete.
-
In a separate flask, cool a solution of strong aqueous acid (e.g., 4N H₂SO₄) in an ice bath.
-
Slowly add the solution of the nitronate salt to the cold, vigorously stirred acid.
-
Allow the reaction mixture to stir at low temperature for a specified time.
-
Work up the reaction by extracting with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer, dry, and concentrate to yield the crude carbonyl compound, which can then be purified.[11][13]
Conclusion
This compound stands as a highly valuable, yet distinct, reagent compared to simple aliphatic nitroalkanes. Its heightened acidity facilitates reactions under mild conditions, while the presence of the phenyl group provides a handle for introducing aromaticity and building molecular complexity, particularly in the synthesis of phenethylamine derivatives and other pharmacologically relevant scaffolds.
-
Choose this compound when a benzyl group is desired in the final product or when its increased acidity can be leveraged for reactions with less reactive electrophiles.
-
Choose Nitromethane or Nitroethane for general-purpose C-C bond formation where minimal steric hindrance is crucial for high yields and reactivity.
-
Choose a secondary nitroalkane like 2-Nitropropane when the goal is the construction of a quaternary carbon center.
The choice of nitroalkane is a strategic decision in synthesis design, balancing the electronic activation and steric demands of the substrate with the desired structural outcome. Understanding these comparative nuances allows researchers to better harness the synthetic power of this versatile class of compounds.
References
- 1. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Michael Addition [organic-chemistry.org]
- 10. sctunisie.org [sctunisie.org]
- 11. Nef reaction - Wikipedia [en.wikipedia.org]
- 12. Nef Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for (Nitromethyl)benzene Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The purity of (Nitromethyl)benzene, a key intermediate in various synthetic processes, is critical for ensuring the quality, safety, and efficacy of final products in the pharmaceutical and chemical industries. Accurate and reliable analytical methods are therefore essential for its quality control. This guide provides a comparative overview of the principal analytical techniques used for the purity assessment of this compound, offering insights into their performance based on experimental data from structurally similar nitroaromatic compounds.
This document details the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), presenting their performance characteristics in a comparative format to aid in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the purity assessment of this compound depends on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the typical performance characteristics of GC-MS and HPLC methods, derived from validated methods for nitrotoluene isomers and other related nitroaromatic compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. |
| Typical Column | Capillary columns (e.g., DB-5ms, HP-5ms) | Reversed-phase columns (e.g., C18, Phenyl-Hexyl) |
| Detector | Mass Spectrometer (MS) | UV-Vis or Photodiode Array (PDA) |
| Linearity (r²) | > 0.99[1] | > 0.99[2] |
| Accuracy (% Recovery) | 84.6% - 107.8%[1] | 80% - 110%[3] |
| Precision (%RSD) | 1.77% - 4.55%[1] | < 11%[3] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | 6.52 ppb (for Benzene)[3] |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range | 19.75 ppb (for Benzene)[3] |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for nitroaromatic compounds and can be adapted for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation and definitive identification of volatile and semi-volatile compounds. Its high sensitivity and selectivity make it well-suited for identifying and quantifying trace impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector.
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol or dichloromethane) to obtain a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and robust technique for the purity assessment of a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is commonly employed.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-Phase Column: C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B).
-
Gradient Program:
-
0-10 min: 40% A
-
10-15 min: 40% to 80% A
-
15-20 min: 80% A
-
20.1-25 min: 40% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25 mL of the initial mobile phase composition (40:60 Acetonitrile:Water) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation and Forced Degradation Studies
To ensure the reliability of these analytical methods, a thorough validation according to the International Council for Harmonisation (ICH) guidelines is essential.[4] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Forced degradation studies are also crucial to demonstrate the stability-indicating nature of the chosen method.[5][6] These studies involve subjecting the this compound sample to various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic stress, to generate potential degradation products. The analytical method should be capable of separating these degradation products from the parent compound and any process-related impurities.
Visualizing Experimental Workflows
The following diagrams illustrate the logical workflows for the GC-MS and HPLC analytical methods described.
Experimental workflow for GC-MS purity analysis.
Experimental workflow for HPLC purity analysis.
Conclusion
Both GC-MS and HPLC are powerful and reliable techniques for the purity assessment of this compound. The choice between the two methods will depend on the specific requirements of the analysis. GC-MS offers higher sensitivity and specificity, making it ideal for the identification and quantification of trace volatile and semi-volatile impurities. HPLC with UV detection is a robust and versatile method suitable for routine quality control and the analysis of a broader range of impurities, including less volatile compounds. For comprehensive characterization of this compound purity, the use of both techniques may be warranted to provide orthogonal data and a more complete impurity profile. The provided protocols and performance data serve as a valuable starting point for researchers to develop and validate their own analytical methods for this important compound.
References
- 1. Determination of nitrobenzene potential genotoxic impurities in nifedipine with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research on the Detection Method of Eight Benzene Metabolites in Urine Based on UPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analytical Method Validation of Benzene Using High Performance Liquid Chromatography in Beverage Containing Sodium Benzoate and Ascorbic Acid - Neliti [neliti.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
A Comparative Analysis of the Reactivity of (Nitromethyl)benzene and Nitrobenzene
For Immediate Publication
Abstract: This guide provides a detailed comparative analysis of the chemical reactivity of (nitromethyl)benzene and nitrobenzene, tailored for researchers, scientists, and professionals in drug development. By examining their distinct structural features—the insulating methylene bridge in this compound versus the direct conjugation of the nitro group in nitrobenzene—we explore the profound impact on their reactivity in electrophilic aromatic substitution, nitro group reduction, and unique side-chain transformations. This document summarizes quantitative data, presents detailed experimental protocols for key reactions, and utilizes visual diagrams to elucidate reaction pathways and mechanistic differences, offering a comprehensive resource for synthetic and medicinal chemistry applications.
Introduction
This compound, also known as phenylnitromethane or α-nitrotoluene, and nitrobenzene are fundamental nitroaromatic compounds with distinct reactivity profiles that dictate their utility in chemical synthesis. The primary structural difference lies in the placement of the nitro group: in nitrobenzene, it is directly conjugated with the aromatic ring, whereas in this compound, a methylene (-CH₂) spacer separates the nitro group from the phenyl ring. This seemingly minor variation fundamentally alters the electronic landscape of each molecule, leading to significant differences in the reactivity of the aromatic ring, the nitro functional group, and the benzylic position. This guide objectively compares these differences with supporting experimental data and protocols.
Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)
The response of the benzene ring to attack by electrophiles is a critical aspect of aromatic chemistry. The nature of the substituent on the ring governs both the reaction rate and the position of substitution (regioselectivity).
Electronic Effects and Reactivity
The rate of electrophilic aromatic substitution is highly dependent on the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring and slowing the reaction. Electron-donating groups (EDGs) have the opposite effect.
-
Nitrobenzene: The nitro group (-NO₂) is a powerful deactivating group. It withdraws electron density from the ring through both the inductive effect (-I) and a strong resonance effect (-M).[1][2] This makes the ring significantly less nucleophilic and thus much less reactive towards electrophiles than benzene.[2] Friedel-Crafts alkylation and acylation reactions, for instance, fail to proceed with nitrobenzene due to this strong deactivation.[2]
-
This compound: The nitromethyl group (-CH₂NO₂) is also an electron-withdrawing and deactivating group, primarily through the inductive effect of the nitro moiety. However, the intervening methylene group prevents direct resonance delocalization of the ring's π-electrons onto the nitro group. Consequently, the deactivating effect of the -CH₂NO₂ group is substantially weaker than that of a directly conjugated -NO₂ group.
This difference is quantitatively expressed by their Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing capability.
Table 1: Comparison of Hammett Substituent Constants and EAS Reactivity
| Compound | Substituent | Hammett Constant (meta, σₘ) | Hammett Constant (para, σₚ) | Ring Reactivity towards EAS |
| Nitrobenzene | -NO₂ | +0.71[3][4] | +0.78[3][4] | Strongly Deactivated |
| This compound | -CH₂NO₂ | +0.18 (Calculated) | +0.16 (Calculated) | Moderately Deactivated |
Directing Effects
The substituent also dictates the regioselectivity of further substitutions.
-
Nitrobenzene: The strong resonance withdrawal of electron density from the ortho and para positions makes the meta positions relatively less electron-deficient. Therefore, the nitro group acts as a meta-director .[1][5][6][7]
-
This compound: Lacking a direct resonance effect with the ring, the inductive withdrawal of the -CH₂NO₂ group deactivates all positions, but the deactivation is most pronounced at the ortho and para positions. Experimental evidence confirms that, like nitrobenzene, this compound also primarily yields the meta-substituted product upon nitration.[8]
Caption: Directing effects in electrophilic aromatic substitution.
Experimental Protocol: Nitration of Nitrobenzene
Nitration of nitrobenzene requires more forcing conditions than the nitration of benzene, reflecting its deactivated nature.[2]
-
Reagents: Fuming nitric acid, concentrated sulfuric acid, nitrobenzene.
-
Procedure: To a cooled mixture of concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature below 10°C.
-
Slowly add nitrobenzene to the nitrating mixture, keeping the temperature below 90-100°C.[2]
-
After the addition is complete, heat the mixture at 100°C for 1-2 hours.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
The solid m-dinitrobenzene product precipitates and is collected by filtration, washed with cold water, and recrystallized from ethanol.
Reactivity of the Side Chain: The Acidity of α-Hydrogens
The most dramatic difference in reactivity between the two molecules originates from the benzylic protons in this compound.
-
This compound: The hydrogens on the methylene carbon are acidic due to the strong electron-withdrawing effect of the adjacent nitro group and the resonance stabilization of the resulting conjugate base (a nitronate anion).[9][10] This acidity allows this compound to be deprotonated by a base, forming a potent carbon nucleophile. This reactivity is entirely absent in nitrobenzene.
-
Nitrobenzene: Lacks a side chain with α-hydrogens and therefore does not exhibit this type of reactivity.
This unique acidity enables two crucial synthetic transformations for this compound: the Henry Reaction and the Nef Reaction.
The Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[11][12] The nitronate anion of this compound acts as a nucleophile, attacking an aldehyde or ketone to form a β-nitro alcohol.
References
- 1. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]
- 2. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. homepages.bluffton.edu [homepages.bluffton.edu]
- 4. Hammett Sigma Constants* [wiredchemist.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. LXII.—The nature of the alternating effect in carbon chains. Part XXX. The nitration of phenylbromocyanonitromethane, with special reference to an alleged example of intramolecular meta-rearrangement - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in the Synthesis of Nitrotoluene Isomers
For Researchers, Scientists, and Drug Development Professionals
The nitration of toluene is a fundamental reaction in organic synthesis, yielding a mixture of ortho-, meta-, and para-nitrotoluene isomers. These isomers are crucial precursors in the manufacturing of a wide array of chemicals, including dyes, pharmaceuticals, and explosives. The catalytic pathway chosen for this synthesis significantly influences the reaction's efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various catalysts employed in the synthesis of nitrotoluene, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs. While the term "α-Nitrotoluene" is sometimes used, the primary products of toluene nitration are the ring-substituted isomers. A discussion on the formation of phenylnitromethane, a potential side-product sometimes referred to as α-nitrotoluene, is also included.
Comparison of Catalytic Performance
The efficacy of a catalyst in toluene nitration is primarily evaluated based on the conversion of toluene and the selectivity towards the desired nitrotoluene isomers, particularly the commercially valuable para-nitrotoluene. The following table summarizes the performance of different classes of catalysts based on available experimental data.
| Catalyst Type | Catalyst Example | Nitrating Agent | Temperature (°C) | Toluene Conversion (%) | p-Nitrotoluene Selectivity (%) | o-Nitrotoluene Selectivity (%) | m-Nitrotoluene Selectivity (%) | Reference |
| Conventional | H₂SO₄/HNO₃ | Nitric Acid | 30-50 | High | ~33-39 | ~57-62 | ~4-5 | [1][2] |
| Zeolites | Zeolite Beta | Nitric Acid | 100-160 | >90 | >60 | - | - | [3] |
| Dealuminated Hβ | Nitrogen Dioxide | - | 90.5 | 72.6 | - | - | [4] | |
| H-ZSM-5 | Nitric Acid | - | - | Increased para-selectivity | - | - | [5] | |
| Metal Oxides | MoO₃/SiO₂ | Nitric Acid | Room Temp - 80 | >90 (benzene) | - | - | - | [6] |
| Clays | Montmorillonite | - | - | - | - | - | - | [7] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is indicative of the general performance of each catalyst class.
Experimental Protocols
General Procedure for Liquid-Phase Nitration of Toluene
A common laboratory-scale procedure for the nitration of toluene involves the use of a mixed acid solution.[7][8]
Materials:
-
Toluene
-
Concentrated Nitric Acid (e.g., 68%)
-
Concentrated Sulfuric Acid (e.g., 96%)
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 20°C.
-
Nitration Reaction: In a separate reaction vessel equipped with a stirrer and a thermometer, cool the toluene to approximately 0-10°C. Slowly add the prepared nitrating mixture dropwise to the toluene while maintaining the reaction temperature below 15°C. Vigorous stirring is crucial.
-
Reaction Completion and Quenching: After the addition is complete, continue stirring for a specified period (e.g., 1-2 hours) while allowing the mixture to slowly warm to room temperature. Pour the reaction mixture onto crushed ice.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent. Filter to remove the drying agent and remove the solvent (unreacted toluene and any solvent used for extraction) under reduced pressure using a rotary evaporator to obtain the crude nitrotoluene mixture.
-
Purification: The individual isomers can be separated by fractional distillation or crystallization.
Catalytic Vapor-Phase Nitration over Zeolites
Vapor-phase nitration offers an alternative, often more selective, method.[5]
General Setup:
-
Fixed-bed reactor
-
Catalyst bed (e.g., Zeolite H-ZSM-5)
-
Feed system for toluene and nitric acid vapor
-
Condenser and collection system
Procedure:
-
The zeolite catalyst is packed into a fixed-bed reactor.
-
A carrier gas (e.g., nitrogen) is passed through the reactor.
-
Toluene and nitric acid are vaporized and introduced into the carrier gas stream.
-
The gaseous mixture is passed over the heated catalyst bed.
-
The product stream is cooled in a condenser, and the liquid products (nitrotoluene isomers and water) are collected.
-
The organic layer is separated, washed, dried, and analyzed.
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of nitrotoluene isomers.
The Case of α-Nitrotoluene (Phenylnitromethane)
The term "α-Nitrotoluene" chemically refers to phenylnitromethane, where the nitro group is attached to the methyl group's carbon atom rather than the aromatic ring. This compound is an isomer of the cresol-derived nitrotoluenes.
The formation of phenylnitromethane during the nitration of toluene is generally considered a side reaction and occurs in much lower yields compared to the ring nitration products.[6] The mechanism is thought to involve a different pathway, potentially a radical mechanism, rather than the electrophilic aromatic substitution that leads to the ortho, meta, and para isomers.
Based on the available scientific literature from the conducted searches, there is a lack of specific research focused on developing catalysts that selectively promote the synthesis of phenylnitromethane from toluene. The primary focus of catalytic research in toluene nitration remains on controlling the regioselectivity of the ring substitution, particularly to maximize the yield of the p-nitrotoluene isomer. Therefore, a comparative guide on the efficacy of different catalysts specifically for the synthesis of α-nitrotoluene (phenylnitromethane) cannot be comprehensively compiled at this time.
Conclusion
The choice of catalyst for the synthesis of nitrotoluene isomers is a critical decision that impacts yield, selectivity, and process safety. While the conventional mixed acid process is well-established, solid acid catalysts like zeolites offer significant advantages in terms of para-selectivity and potential for greener, continuous processes. Metal oxides also show promise as active catalysts. Further research into optimizing reaction conditions for these solid catalysts could lead to more efficient and environmentally benign routes for the production of these important chemical intermediates. The selective synthesis of phenylnitromethane from toluene via a direct, high-yield catalytic process remains an area open for future investigation.
References
Performance Benchmark of (Nitromethyl)benzene-Derived Compounds in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of (Nitromethyl)benzene-derived compounds against other alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in making informed decisions regarding the selection and application of these compounds in various biological assays.
Introduction to this compound-Derived Compounds
This compound and its derivatives are a class of organic compounds characterized by a benzene ring substituted with a nitromethyl group. The presence of the nitro group (NO₂) significantly influences the electronic properties of the molecule, often conferring a range of biological activities.[1] These compounds have been investigated for their potential as anti-inflammatory, antimicrobial, and cytotoxic agents. The biological activity of many nitroaromatic compounds is contingent on the reductive activation of the nitro group, a process frequently mediated by cellular nitroreductases.[2]
Comparative Performance Data
The following tables summarize the quantitative performance of selected this compound-derived compounds and their alternatives in key biological assays.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3][4]
| Compound | Assay Type | Target/Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| N1-Benzyl-4-methylbenzene-1,2-diamine (JSH-21) | NO Production (LPS) | RAW 264.7 | 9.2 | Parthenolide | 3.6 |
| PDTC | 29.3 | ||||
| Alternative: Curcumin | NF-κB Inhibition | Various | 1-5 | - | - |
| Alternative: Quercetin | iNOS Gene Expression | Macrophages | ~10 | - | - |
Note: JSH-21 is an analog of this compound derivatives. PDTC (Pyrrolidine dithiocarbamate) is a known NF-κB inhibitor.
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6][7]
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Halogenated β-Nitrostyrenes | S. aureus | 1.56 - 6.25 | Ampicillin | 0.25 |
| (a derivative of nitrostyrene) | E. coli | 3.12 - 12.5 | Ciprofloxacin | 0.015 |
| Alternative: Ciprofloxacin | E. coli | 0.015-1 | - | - |
| Alternative: Fluconazole | C. albicans | 0.25-1 | - | - |
Note: Data for halogenated β-nitrostyrenes, which are structurally related to this compound, is presented as a relevant comparison.
Cytotoxic Activity
The cytotoxic potential of these compounds is crucial for anticancer research and is often assessed using the MTT assay, which measures cell viability.[8][9][10]
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrimidine & Triazine derivatives | Prostate Cancer | SRB Assay | 48.9-54.75 | Doxorubicin | ~1 |
| of nitro(hetero)cyclic compounds | |||||
| Alternative: Doxorubicin | Various | MTT Assay | 0.5-5 | - | - |
| Alternative: Paclitaxel | Various | MTT Assay | 0.01-0.1 | - | - |
Note: Data for nitro(hetero)cyclic compounds is presented as a relevant comparison for cytotoxic activity. The cytotoxicity of nitro compounds often increases with their electron affinity.[11] The mechanism of toxicity for many nitro compounds involves the reduction of the nitro group to form reactive metabolites that can interact with DNA.[12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and validation of the findings.
NF-κB Activation Assay
This assay is used to determine the effect of compounds on the activation of the transcription factor NF-κB, a key player in the inflammatory response.
Protocol:
-
Cell Seeding: Seed RAW264.7 or L929 cells in a 96-well plate at a density of 1.2-2.5 x 10⁵ cells/mL and incubate overnight.[14]
-
Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.[14]
-
Stimulation: Stimulate RAW264.7 cells with 10 ng/mL of lipopolysaccharide (LPS) or L929 cells with 1 ng/mL of TNF-α for 30 minutes to induce NF-κB activation.[14]
-
Fixation and Staining: Discard the medium, fix the cells, and stain for NF-κB using a commercial kit according to the manufacturer's instructions.[14]
-
Analysis: Evaluate the translocation of NF-κB from the cytoplasm to the nucleus using a high-content screening system.[14] An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Add a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound-derived compounds.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electron Deficiency of Nitro Group Determines Hepatic Cytotoxicity of Nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Cross-Validation of Spectroscopic Data for Phenylnitromethane with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for phenylnitromethane with established literature values. It is designed to assist researchers in the verification and analysis of this compound by offering a clear cross-validation reference. The guide includes detailed experimental protocols for acquiring spectroscopic data and a logical workflow for the cross-validation process.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for phenylnitromethane, compiled from various literature sources. This allows for a direct comparison between expected and experimentally obtained values.
| Spectroscopic Technique | Observed Feature | Expected Literature Value |
| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z 137[1][2] |
| Major Fragments | m/z 91 (tropylium ion), m/z 77 (phenyl cation), m/z 65, m/z 51 | |
| Infrared (IR) Spectroscopy | NO₂ Asymmetric Stretch | ~1550 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1370 cm⁻¹ | |
| C-H Stretch (Aromatic) | ~3030-3100 cm⁻¹ | |
| C-H Stretch (Aliphatic -CH₂) | ~2850-2960 cm⁻¹[3] | |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | -CH₂- protons | ~5.4 ppm |
| Phenyl protons | ~7.3-7.4 ppm[4] | |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | -CH₂- carbon | ~79 ppm |
| Phenyl carbons | ~128-135 ppm[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is utilized to analyze the electronic transitions within a molecule.
Sample Preparation:
-
Accurately weigh a small amount of phenylnitromethane and dissolve it in a suitable UV-grade solvent (e.g., ethanol or cyclohexane) to a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M.[6]
-
Prepare a blank sample using the same solvent.[7]
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[8]
-
Set the desired wavelength range for the scan, typically from 200 to 400 nm for aromatic compounds.[8][9]
-
Calibrate the instrument by running a baseline correction with the blank solvent.[7][8]
-
Rinse a quartz cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]
Sample Preparation:
-
For liquid samples (neat): Place a drop of phenylnitromethane between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
For solid samples (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
For solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CS₂) and place it in a solution cell.
Procedure:
-
Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Acquire a background spectrum of the empty sample holder (or the solvent for solution-based measurements).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in phenylnitromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.[12]
Sample Preparation:
-
Dissolve 5-10 mg of the purified phenylnitromethane in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[13]
-
Filter the solution into a clean NMR tube to a height of about 4-5 cm.[12]
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective nuclei in the molecule.[14]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[15][16]
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[17]
-
Further dilute this solution to a final concentration of about 10-100 µg/mL.[17]
-
Ensure the final solution is free of any particulate matter by filtering if necessary.[17]
Procedure:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionize the sample molecules using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[18][19]
-
The ions are then separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[18][19]
-
The detector records the abundance of ions at each m/z value.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.[18]
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of experimentally obtained spectroscopic data with literature values.
Caption: Workflow for spectroscopic data cross-validation.
References
- 1. Benzene, (nitromethyl)- [webbook.nist.gov]
- 2. (Nitromethyl)benzene | C7H7NO2 | CID 69321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. youtube.com [youtube.com]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Experimental Design [web.mit.edu]
- 12. benchchem.com [benchchem.com]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. fiveable.me [fiveable.me]
- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Comparative analysis of different synthetic routes to (Nitromethyl)benzene
A Comparative Analysis of Synthetic Routes to (Nitromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as phenylnitromethane or α-nitrotoluene, is a valuable reagent and intermediate in organic synthesis. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and limitations. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering experimental data and detailed protocols to inform the selection of the most suitable method for a given research and development context.
Data Summary of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthetic Route | Starting Material | Reagents | Typical Yield (%) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| Victor Meyer Reaction | Benzyl Bromide | Sodium Nitrite (NaNO₂) | ~50-60% | Ambient to Low | Readily available starting materials. | Formation of isomeric benzyl nitrite as a major byproduct, moderate yields. |
| Benzyl Iodide | Silver Nitrite (AgNO₂) | 68-75% | Ambient | Higher yield of the desired nitroalkane compared to other halides. | Silver nitrite is expensive.[1] | |
| Benzyl Chloride | Silver Nitrite (AgNO₂) | Moderate | Ambient | Benzyl chloride is cost-effective. | Lower reactivity compared to bromide and iodide. | |
| Synthesis from Phenylacetonitrile | Phenylacetonitrile | 1. Sodium Ethoxide, Methyl Nitrate2. NaOH (aq), HCl | 50-55% (overall) | 0-15 (Step 1)Boiling (Step 2) | Good overall yield, avoids nitrite ester byproduct. | Multi-step process, requires handling of metallic sodium and methyl nitrate.[2] |
Experimental Protocols
Victor Meyer Reaction: Synthesis from Benzyl Iodide and Silver Nitrite
This method is a classic approach for the synthesis of nitroalkanes and generally provides a higher yield of this compound compared to using benzyl bromide or chloride.
Reaction:
C₆H₅CH₂I + AgNO₂ → C₆H₅CH₂NO₂ + AgI
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl iodide (1.0 eq) in diethyl ether.
-
Add finely powdered silver nitrite (1.1 eq) to the solution.
-
Stir the mixture vigorously at room temperature. The reaction is typically monitored by the formation of a silver iodide precipitate.
-
After the reaction is complete (as indicated by TLC or consumption of the starting material, typically several hours), the reaction mixture is filtered to remove the silver iodide precipitate.
-
The filtrate is washed sequentially with a dilute solution of sodium thiosulfate (to remove any unreacted iodine), water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is a mixture of this compound and benzyl nitrite. Purification is typically achieved by fractional distillation under reduced pressure or chromatography. A modified workup to remove the nitrite ester involves reaction with urea in methanol.[3]
Synthesis from Phenylacetonitrile
This two-step procedure provides a good yield of this compound and avoids the formation of the isomeric nitrite ester.[2]
Step 1: Formation of Sodium Phenyl-aci-nitroacetonitrile
Reaction:
C₆H₅CH₂CN + CH₃ONO₂ + NaOEt → C₆H₅C(NO₂)=C=NNa + EtOH + CH₃OH
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, prepare a solution of sodium ethoxide by reacting metallic sodium (2.0 gram-atoms) with absolute ethanol (400 mL).
-
Cool the mixture to 0°C and add more absolute ethanol (100 mL).
-
Slowly add a pre-cooled mixture of freshly distilled benzyl cyanide (2.0 moles) and methyl nitrate (2.8 moles) while maintaining the temperature between 4-8°C.
-
After the addition is complete, allow the mixture to stand in a freezing mixture for 24 hours.
-
The precipitated sodium salt of phenyl-aci-nitroacetonitrile is collected by suction filtration, washed with dry ether, and air-dried. A total yield of 75-82% of the crude sodium salt can be obtained.[2]
Step 2: Hydrolysis to this compound
Reaction:
C₆H₅C(NO₂)=C=NNa + 2NaOH + H₂O → C₆H₅CH=NO₂Na + NaCN + 2H₂O C₆H₅CH=NO₂Na + HCl → C₆H₅CH₂NO₂ + NaCl
Procedure:
-
In a beaker, dissolve sodium hydroxide (300 g) in water (1.2 L) and bring the solution to a boil.
-
Gradually add the crude sodium salt of phenyl-aci-nitroacetonitrile (275-300 g) to the boiling alkali over one hour.
-
Continue boiling until the evolution of ammonia ceases (approximately 3 hours).
-
Cool the reaction mixture in an ice-salt bath and acidify with concentrated hydrochloric acid, keeping the temperature below -5°C.
-
Extract the resulting solution with ether.
-
Wash the combined ether extracts with a saturated sodium bicarbonate solution and then with water.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether under reduced pressure, and distill the residual oil at 3 mm pressure to obtain this compound as a light yellow oil. The yield is typically 50-55% based on the starting benzyl cyanide.[2]
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound depends on several factors including desired yield, purity, cost of reagents, and scalability. The following diagram illustrates the logical workflow for selecting a suitable synthetic method.
Caption: A decision workflow for selecting the optimal synthesis method for this compound.
Discussion of Synthetic Routes
Victor Meyer Reaction
The Victor Meyer reaction is a straightforward and widely recognized method for the synthesis of this compound. The choice of benzyl halide and nitrite salt significantly impacts the yield and product distribution.
-
Benzyl Iodide with Silver Nitrite: This combination generally affords the highest yields of this compound.[1] However, the high cost of silver nitrite can be a significant drawback for large-scale synthesis.
-
Benzyl Bromide with Sodium Nitrite: This is a more cost-effective alternative. While the yield is typically lower than with benzyl iodide and silver nitrite, the ready availability and lower cost of the reagents make it an attractive option.
-
Side Reactions: A major challenge with the Victor Meyer reaction is the formation of the isomeric alkyl nitrite (e.g., benzyl nitrite) as a significant byproduct. The nitrite ion is an ambident nucleophile and can attack the electrophilic carbon of the benzyl halide with either the nitrogen or an oxygen atom. The ratio of the nitroalkane to the alkyl nitrite is influenced by the solvent, the cation of the nitrite salt, and the leaving group.
Synthesis from Phenylacetonitrile
This two-step route offers a reliable method for obtaining this compound with good purity, as it circumvents the formation of the isomeric nitrite ester. The overall yield of 50-55% is comparable to or better than some variations of the Victor Meyer reaction.[2] However, the procedure is more involved, requiring the preparation of sodium ethoxide from metallic sodium and the use of methyl nitrate. Careful temperature control is crucial in the first step to ensure a good yield of the intermediate sodium salt.
Other Synthetic Routes
-
Direct Nitration of Toluene: While the nitration of the aromatic ring of toluene is a well-established reaction, the direct nitration of the methyl group is less common and not well-documented in readily available literature. One source mentions the use of dilute nitric acid in a sealed tube, but specific experimental conditions and yields are not provided, suggesting this is not a standard laboratory preparation.[2]
-
Reaction of Benzenediazonium Chloride with Nitromethane: This method is also cited as a possibility but lacks detailed experimental protocols and yield data in the surveyed literature, indicating it is likely a minor or less practical route for the synthesis of this compound.[2]
Conclusion
For the laboratory-scale synthesis of this compound where high purity and a good yield are desired, the two-step synthesis from phenylacetonitrile is a robust method. For a more direct, one-step approach, the Victor Meyer reaction is a viable option. The use of benzyl iodide with silver nitrite will likely provide the highest yield, while the more economical choice of benzyl bromide with sodium nitrite offers a reasonable compromise between cost and yield, albeit with the challenge of separating the desired product from the isomeric benzyl nitrite. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, purity needs, and economic considerations.
References
A Comparative Guide to the Green Chemistry Metrics of α-Nitrotoluene Synthesis Protocols
For researchers, scientists, and drug development professionals striving for more sustainable synthetic methodologies, the selection of a chemical synthesis route extends beyond mere yield and purity. Green chemistry principles are increasingly critical in evaluating the overall efficiency and environmental impact of a process. This guide provides a comparative assessment of various synthesis protocols for α-nitrotoluene (also known as phenylnitromethane), a valuable intermediate in organic synthesis. By analyzing key green chemistry metrics, this document aims to provide a quantitative basis for selecting more environmentally benign synthetic pathways.
This guide will focus on two primary, well-documented synthetic routes to α-nitrotoluene, starting from readily available precursors: benzyl chloride and benzyl cyanide. The traditional direct nitration of toluene is not included in this direct comparison for α-nitrotoluene synthesis, as it overwhelmingly yields ortho- and para-nitrotoluene isomers, not the desired α-substituted product.
Comparison of Green Chemistry Metrics
The environmental performance of each synthetic protocol is assessed using three key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
-
Atom Economy measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. An ideal atom economy is 100%, indicating that all atoms from the reactants are incorporated into the final product.
-
E-Factor quantifies the amount of waste generated per unit of product. A lower E-Factor signifies a greener process with less waste production.
-
Process Mass Intensity (PMI) represents the ratio of the total mass of all materials (reactants, solvents, reagents, and process water) used in a process to the mass of the final product. A lower PMI indicates a more efficient and less wasteful process.
The following table summarizes the calculated green chemistry metrics for the two selected α-nitrotoluene synthesis protocols.
| Metric | Protocol 1: From Benzyl Chloride | Protocol 2: From Benzyl Cyanide | Ideal Value |
| Atom Economy (%) | 44.5% | 75.3% | 100% |
| E-Factor | 29.8 | 15.6 | 0 |
| Process Mass Intensity (PMI) | 30.8 | 16.6 | 1 |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the two synthetic routes to α-Nitrotoluene that are being compared based on their green chemistry performance.
Detailed Experimental Protocols
Protocol 1: Synthesis of α-Nitrotoluene from Benzyl Chloride
This protocol is based on the classical Victor Meyer reaction, where an alkyl halide is treated with a metal nitrite.
Reaction:
C₆H₅CH₂Cl + AgNO₂ → C₆H₅CH₂NO₂ + AgCl
Methodology:
-
In a round-bottom flask, 12.66 g (0.1 mol) of benzyl chloride is dissolved in 100 mL of anhydrous diethyl ether.
-
To this solution, 16.93 g (0.11 mol) of finely powdered silver nitrite (AgNO₂) is added.
-
The mixture is stirred vigorously at room temperature for 24 hours, protected from light.
-
After the reaction is complete, the precipitated silver chloride is removed by filtration.
-
The ethereal solution is washed with a 5% sodium bicarbonate solution (2 x 50 mL) and then with water (2 x 50 mL).
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The diethyl ether is removed by distillation under reduced pressure.
-
The resulting crude α-nitrotoluene is purified by vacuum distillation to yield the final product. The typical reported yield is approximately 70% (9.6 g).
Protocol 2: Synthesis of α-Nitrotoluene from Benzyl Cyanide
This multi-step protocol involves the formation of a sodium salt of phenylnitroacetonitrile, followed by hydrolysis to yield α-nitrotoluene.
Reaction (Simplified Overall):
C₆H₅CH₂CN → [Intermediate Steps] → C₆H₅CH₂NO₂
Methodology:
Step A: Preparation of the Sodium Salt of Phenylnitroacetonitrile
-
In a flask, 4.6 g (0.2 mol) of sodium is dissolved in 80 mL of absolute ethanol to prepare sodium ethoxide.
-
To this solution, a mixture of 23.4 g (0.2 mol) of benzyl cyanide and 21.6 g (0.28 mol) of methyl nitrate is added dropwise with cooling, maintaining the temperature between 4-8 °C.
-
The reaction mixture is stirred for one hour at this temperature.
-
The precipitated sodium salt of phenylnitroacetonitrile is collected by filtration and washed with diethyl ether. A typical yield for this step is around 80%.
Step B: Hydrolysis to α-Nitrotoluene
-
The crude sodium salt from the previous step is added in small portions to a boiling solution of 30 g of sodium hydroxide in 120 mL of water.
-
The mixture is boiled until the evolution of ammonia ceases (approximately 3 hours).
-
The solution is cooled and acidified with dilute sulfuric acid.
-
The liberated α-nitrotoluene is extracted with diethyl ether (3 x 50 mL).
-
The combined ether extracts are washed with water and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the crude product is purified by vacuum distillation. The typical reported yield for this step is approximately 65%, leading to an overall yield of around 52% from benzyl cyanide (7.1 g).
Conclusion
Based on the calculated green chemistry metrics, the synthesis of α-nitrotoluene starting from benzyl cyanide (Protocol 2) demonstrates a superior environmental profile compared to the synthesis from benzyl chloride (Protocol 1). Protocol 2 exhibits a significantly higher atom economy and lower E-Factor and PMI values, indicating a more efficient use of reactants and the generation of less waste.
While the synthesis from benzyl chloride is a more direct, one-pot reaction, the use of a stoichiometric amount of a heavy metal salt (silver nitrite) and the generation of a solid waste (silver chloride) contribute negatively to its greenness. The multi-step nature of the synthesis from benzyl cyanide is a drawback in terms of process complexity; however, it avoids the use of heavy metal reagents and generates byproducts that are generally considered less hazardous.
For researchers and professionals in drug development, this comparative analysis highlights the importance of considering the entire synthetic pathway and not just the final reaction step when assessing the environmental impact of a chemical process. The choice of starting materials and reagents has a profound effect on the overall greenness of the synthesis of α-nitrotoluene. Future efforts should focus on developing catalytic and more atom-economical methods to further improve the sustainability of α-nitrotoluene production.
A Comparative Guide to the Reactivity of Phenylnitromethane: Novel Isoxazole Synthesis vs. Asymmetric Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a novel copper-catalyzed reaction of phenylnitromethane for the synthesis of 3-nitro-4-arylisoxazoles. Its performance is objectively compared with the well-established asymmetric Henry reaction, offering a valuable resource for synthetic chemists in drug discovery and development. This document details the reaction mechanisms, presents a side-by-side comparison of quantitative data, and provides explicit experimental protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the novel copper-catalyzed isoxazole synthesis and the asymmetric Henry reaction, allowing for a direct comparison of their efficiency and scope.
Table 1: Copper-Catalyzed Synthesis of 3-Nitro-4-arylisoxazoles from Phenylnitromethane and Various Aldehydes
| Entry | Aldehyde (ArCHO) | Product | Yield (%) |
| 1 | Benzaldehyde | 3-Nitro-4-phenylisoxazole | 75 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-3-nitroisoxazole | 82 |
| 3 | 4-Methylbenzaldehyde | 4-(4-Methylphenyl)-3-nitroisoxazole | 78 |
| 4 | 2-Nitrobenzaldehyde | 3-Nitro-4-(2-nitrophenyl)isoxazole | 65 |
| 5 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-3-nitroisoxazole | 72 |
Note: Yields are isolated yields. Reaction conditions: Phenylnitromethane (1.2 equiv.), Aldehyde (1.0 equiv.), Cu(OAc)₂ (20 mol%), NH₄I (1.0 equiv.), in DMSO at 80 °C. Data compiled from literature reports.
Table 2: Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction of Phenylnitromethane with Various Aldehydes [1]
| Entry | Aldehyde (ArCHO) | Product (β-Nitro Alcohol) | Yield (%) | ee (%) |
| 1 | 2-Nitrobenzaldehyde | (R)-1-(2-Nitrophenyl)-2-nitro-1-ethanol | 99 | 94.6 |
| 2 | 4-Nitrobenzaldehyde | (R)-1-(4-Nitrophenyl)-2-nitro-1-ethanol | 96 | 92.3 |
| 3 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-2-nitro-1-ethanol | 92 | 91.5 |
| 4 | 4-Bromobenzaldehyde | (R)-1-(4-Bromophenyl)-2-nitro-1-ethanol | 94 | 93.1 |
| 5 | Benzaldehyde | (R)-2-Nitro-1-phenylethanol | 85 | 89.2 |
| 6 | 4-Methylbenzaldehyde | (R)-1-(p-tolyl)-2-nitroethanol | 88 | 90.7 |
| 7 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-2-nitroethanol | 82 | 88.4 |
Note: Yields are isolated yields and enantiomeric excess (ee) was determined by chiral HPLC analysis. Reaction conditions: Phenylnitromethane (2.0 equiv.), Aldehyde (1.0 equiv.), Chiral Ligand (20 mol%), Cu(OAc)₂·H₂O (20 mol%) in Ethanol at 25 °C for 24-48 h.[1]
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate reproducibility.
Protocol 1: General Procedure for the Copper-Catalyzed Synthesis of 3-Nitro-4-arylisoxazoles
To a solution of the aromatic aldehyde (1.0 mmol) in DMSO (5 mL) in a sealed tube were added phenylnitromethane (1.2 mmol, 1.2 equiv.), copper(II) acetate (0.2 mmol, 20 mol%), and ammonium iodide (1.0 mmol, 1.0 equiv.). The reaction mixture is then stirred at 80 °C for 12 hours. After completion of the reaction, as monitored by TLC, the mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the corresponding 3-nitro-4-arylisoxazole.
Protocol 2: General Procedure for the Copper-Catalyzed Asymmetric Henry Reaction[1]
In a nitrogen-flushed vial, the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (8 mg, 0.04 mmol, 20 mol%) are dissolved in ethanol (2 mL). The solution is stirred at room temperature for 2 hours to form the catalyst complex. To this solution, the aldehyde (0.2 mmol, 1.0 equiv.) is added, and the mixture is stirred for an additional 20 minutes. Phenylnitromethane (0.4 mmol, 2.0 equiv.) is then added, and the reaction mixture is stirred at 25 °C for 24-48 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]
Mandatory Visualization
The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.
Caption: Proposed mechanism for the copper-catalyzed synthesis of 3-nitro-4-arylisoxazoles.
Caption: Mechanism of the copper-catalyzed asymmetric Henry reaction.
Caption: General experimental workflow for the synthesis reactions.
References
Safety Operating Guide
Proper Disposal of (Nitromethyl)benzene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(Nitromethyl)benzene, also known as phenylnitromethane, is a toxic organic compound that requires careful handling and disposal to ensure laboratory safety and environmental protection. Adherence to proper disposal procedures is critical to mitigate risks of exposure and chemical incidents. This guide provides comprehensive, step-by-step instructions for the safe disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The following is a summary of essential safety precautions:
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is mandatory.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.
General Handling:
-
Avoid all personal contact with the chemical, including inhalation of vapors and direct skin or eye contact.
-
Use non-sparking tools and explosion-proof equipment to prevent ignition, as the substance may be combustible.
-
Prevent the build-up of electrostatic charge.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor. In-laboratory treatment is not advised due to the hazardous nature of the compound.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify the waste stream containing this compound. This can include pure, unused product, contaminated solutions, or reaction byproducts.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect this compound waste in a designated, properly labeled, and chemically compatible container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, heat sources, and direct sunlight. The storage area should have secondary containment to manage potential leaks.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Licensed Contractor: The EHS department will coordinate with a licensed and certified hazardous waste disposal contractor for proper transportation and disposal, which typically involves controlled incineration with flue gas scrubbing.[1]
Spill and Emergency Procedures:
In the event of a spill, evacuate the area immediately and alert your supervisor and EHS department. If trained and equipped, and the spill is small, you may proceed with the following cleanup steps:
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
Quantitative Data and Regulatory Information
| Parameter | Value/Information | Regulation/Source |
| EPA Hazardous Waste Code (Potential) | K025: Distillation bottoms from the production of nitrobenzene by the nitration of benzene. | 40 CFR 261.32 |
| EPA Hazardous Waste Code (Potential) | F005: Spent non-halogenated solvents including benzene and 2-nitropropane. | 40 CFR 261.31 |
| Primary Disposal Method | Controlled Incineration | Safety Data Sheets |
| Sewer Disposal | Not Recommended/Prohibited | General Chemical Safety Guidelines |
It is crucial to consult with your institution's EHS department for the precise waste codes applicable to your specific waste stream containing this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and waste streams.
References
Safe Handling and Personal Protective Equipment for (Nitromethyl)benzene
This guide provides essential safety, handling, and disposal protocols for (Nitromethyl)benzene (also known as phenylnitromethane). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations. Adherence to these procedures is critical due to the chemical's potential health hazards.
Immediate Safety and Hazard Summary
This compound is classified as toxic if swallowed.[1] Exposure can occur through inhalation, skin contact, and ingestion.[2][3] Aromatic nitro compounds are known to have potential systemic effects. Therefore, stringent adherence to engineering controls and Personal Protective Equipment (PPE) protocols is mandatory.
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed.[1] |
| Routes of Exposure | Inhalation, skin absorption, ingestion, skin and/or eye contact.[2][3] |
| Primary Target Organs | Blood, central nervous system, cardiovascular system, skin, gastrointestinal tract.[2][3] |
| Primary Symptoms | Symptoms may include headache, dizziness, weakness, difficulty breathing, rapid heart rate, nausea, and cyanosis (a blue tint to the skin).[2][3][4] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the primary defense against exposure. All work must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[5][6] Emergency eyewash stations and safety showers must be readily accessible.[7][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] A face shield should be worn in addition to goggles where there is a splash hazard.[7][9] | Protects against splashes and vapors that can cause eye irritation or damage.[5][9] |
| Hand Protection | Chemically resistant gloves must be worn.[5] Butyl rubber or Viton gloves are recommended for handling aromatic nitro compounds.[8][10] Gloves must be inspected for integrity before use.[5] | Prevents skin contact and absorption, a primary route of exposure.[8] Butyl rubber is specified for protection against nitro compounds.[10] |
| Body Protection | Wear a lab coat, long-sleeved flame-resistant, and impervious clothing.[5] For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be used.[11] | Protects skin from accidental contact and contamination of personal clothing.[5][8] |
| Respiratory Protection | Work should be performed in a chemical fume hood to minimize inhalation.[6] If exposure limits are exceeded or if symptoms of irritation occur, a full-face, NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is required.[5][12] | Prevents inhalation of hazardous vapors, which can cause systemic toxicity.[2][5] |
Quantitative Safety Data
| Parameter | Value | Compound |
| OSHA PEL (TWA) | 2 ppm (11 mg/m³) | o-Nitrotoluene |
| NIOSH REL (TWA) | 2 ppm (11 mg/m³) | o-Nitrotoluene |
| NIOSH IDLH | 200 ppm | o-Nitrotoluene[3] |
| Flash Point | 223°F / 106°C | o-Nitrotoluene[3] |
| Lower Explosive Limit | 2.2% | o-Nitrotoluene[3] |
| Lower Explosive Limit | 1.8% | Nitrobenzene[13] |
Operational and Disposal Plans
Standard Operating Protocol for Handling
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Pre-Handling Preparations:
- Area Preparation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
- Verify Engineering Controls: Confirm the chemical fume hood is operational and the airflow monitor indicates proper function.[6]
- Assemble Materials: Gather all necessary equipment and reagents before introducing this compound.
- PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for damage or contamination.[5] Don and adjust all PPE correctly.
2. Chemical Handling Procedure:
- Transportation: Transport this compound in a secondary, shatter-resistant container.
- Manipulation: Perform all transfers and manipulations of the chemical deep within the sash of the fume hood to ensure vapor capture.
- Avoid Aerosolization: Pour liquids carefully to minimize splashing and the generation of aerosols.
- Container Sealing: Keep all containers of this compound tightly sealed when not in immediate use.[14][15]
3. Post-Handling Decontamination:
- Wipe Down: Decontaminate the work surface within the fume hood with an appropriate cleaning agent.
- Equipment Cleaning: Thoroughly clean any non-disposable equipment that came into contact with the chemical.
- PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[14]
- Waste Segregation: Dispose of all contaminated materials (e.g., pipette tips, wipes, gloves) in a designated hazardous waste container.[11]
Emergency Procedures for Exposure
Immediate and correct first aid is critical in the event of an exposure.
-
Inhalation: Move the victim to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[5][15] Seek immediate medical attention.[5][14]
-
Skin Contact: Immediately remove contaminated clothing.[5][8] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, keeping the eyelids open.[5][15] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting.[14][15] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[14] Call a poison control center or doctor immediately for emergency medical help.[1][5]
Spill and Waste Disposal Plan
Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.
Caption: Workflow for responding to a this compound spill.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.[5]
-
Control Ignition Sources: Remove all sources of ignition and use non-sparking tools for cleanup.[5][8]
-
Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Contain: For liquid spills, contain and absorb the spill using an inert material like sand, earth, or vermiculite.[14] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and contaminated soil into a suitable, sealable container for waste disposal.[14]
-
Decontaminate: Clean the spill area and any contaminated equipment thoroughly.
-
Dispose: Label the container as hazardous waste and dispose of it according to institutional and local regulations.[5]
-
Waste Collection: All waste contaminated with this compound, including excess chemical, contaminated absorbents, and disposable PPE, must be collected in a designated, compatible, and properly sealed hazardous waste container.[16][17]
-
Labeling: Affix a hazardous waste label to the container as soon as you begin adding waste.[16] The label must clearly state "this compound" and list all other components and their approximate percentages. Do not use chemical formulas or abbreviations.[16]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition, preferably in a secondary containment tray.[14][15]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[16] Do not dispose of this compound down the drain.[17]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - p-Nitrotoluene [cdc.gov]
- 3. restoredcdc.org [restoredcdc.org]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. nj.gov [nj.gov]
- 9. osha.gov [osha.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. Information for Industrial Workers - ortho-Toluidine | NIOSH | CDC [archive.cdc.gov]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. a-1limited.com [a-1limited.com]
- 16. njit.edu [njit.edu]
- 17. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
